Benzhydryl acetate
Description
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Structure
3D Structure
Properties
CAS No. |
97275-25-7 |
|---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
benzhydryl acetate |
InChI |
InChI=1S/C15H14O2/c1-12(16)17-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChI Key |
QBKMWJRMLACRJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Benzhydryl Acetate: A Technical Guide for Researchers
CAS Number: 954-67-6
This technical guide provides an in-depth overview of Benzhydryl acetate (B1210297), a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and its role in biological signaling pathways.
Chemical and Physical Properties
Benzhydryl acetate, also known as diphenylmethyl acetate, is an ester of benzhydrol and acetic acid. Its physicochemical properties are crucial for its application in organic synthesis and medicinal chemistry. A summary of these properties is presented below.
| Property | Value |
| CAS Number | 954-67-6 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Boiling Point | 316 °C at 760 mmHg |
| Density | 1.097 g/cm³ |
| Topological Polar Surface Area | 26.3 Ų |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
| InChIKey | QBKMWJRMLACRJD-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of benzhydrol (diphenylmethanol) with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. A general experimental protocol is detailed below.
Experimental Protocol: Esterification of Benzhydrol with Acetic Anhydride
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Benzhydrol (Diphenylmethanol)
-
Acetic Anhydride
-
Pyridine (B92270) or a solid acid catalyst (e.g., expansive graphite)
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
5% Hydrochloric Acid (HCl) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction)
-
Hexane (B92381) (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrol (1 equivalent) in a suitable solvent such as dichloromethane.
-
Addition of Reagents: Add acetic anhydride (1.5-2 equivalents) to the solution. If a catalyst is used, add a catalytic amount of pyridine or the solid acid catalyst at this stage.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid catalyst was used, it is removed by filtration. The filtrate is then washed successively with 5% HCl solution, 5% NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.
Quantitative Data:
The yield of this reaction is typically high, often exceeding 85-90%, depending on the specific conditions and catalyst used.
| Parameter | Typical Value |
| Yield | 85-95% |
| Purity | >98% (after chromatography) |
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
The benzhydryl moiety is a key structural feature in a variety of biologically active compounds, including antihistamines, anticonvulsants, and antihypertensives. While specific applications of this compound itself are less commonly documented than its parent alcohol (benzhydrol) or other derivatives, it serves as a valuable intermediate in the synthesis of more complex molecules.
Research has shown that derivatives of benzhydrol exhibit significant biological activities. For instance, certain benzhydrol derivatives have been found to possess anti-cancer properties by inhibiting the growth of multiple myeloma cells.[1] This activity is linked to the inactivation of the NF-κB signaling pathway.
The NF-κB Signaling Pathway and Inhibition by Benzhydrol Derivatives
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with cancer, inflammatory, and autoimmune diseases. The canonical NF-κB signaling pathway is a primary target for therapeutic intervention.
Benzhydrol derivatives have been shown to inactivate this pathway, thus representing a promising area for the development of novel anti-cancer and anti-inflammatory agents.[1] The general mechanism of NF-κB activation and a plausible point of inhibition by benzhydrol derivatives are depicted below.
References
Benzhydryl acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzhydryl acetate (B1210297), the ester of diphenylmethanol (B121723) and acetic acid, is a chemical compound with applications as an intermediate in the synthesis of various organic molecules, including those with potential pharmacological activity. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and spectroscopic characterization of benzhydryl acetate. While the direct biological effects of this compound on specific signaling pathways are not extensively documented, the known activities of its structural analogs and derivatives, particularly in relation to the NF-κB pathway, suggest a potential area for future investigation. This document aims to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug discovery.
Chemical Structure and Identification
This compound, also known as diphenylmethyl acetate, is characterized by a central methane (B114726) carbon atom bonded to two phenyl rings and an acetate group through an ester linkage.
Caption: Chemical structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Diphenylmethyl acetate, Acetic acid diphenylmethyl ester |
| CAS Number | 954-67-6[1] |
| Molecular Formula | C₁₅H₁₄O₂[1] |
| Molecular Weight | 226.27 g/mol [1] |
| Canonical SMILES | CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
| InChI Key | QBKMWJRMLACRJD-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature. Its properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | Not available | |
| Boiling Point | 316 °C at 760 mmHg | [1][2] |
| Density | 1.097 g/cm³ | [1][2] |
| Flash Point | 127.6 °C | [1][2] |
| Refractive Index | 1.559 | [2] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and acetone. | Inferred from benzyl (B1604629) acetate data |
| LogP | 3.33910 | [1] |
Synthesis of this compound
This compound is typically synthesized via the esterification of benzhydrol (diphenylmethanol) with an acetylating agent, most commonly acetic anhydride (B1165640). The reaction is often catalyzed by a base, such as pyridine (B92270), or a mild acid.
Representative Experimental Protocol: Acetylation of Benzhydrol
This protocol is a representative procedure based on general methods for the acetylation of alcohols.
Materials:
-
Benzhydrol (1.0 equivalent)
-
Acetic anhydride (1.5 equivalents)[3]
-
Pyridine (as solvent and catalyst)[3]
-
Dichloromethane (B109758) (for extraction)
-
1 M Hydrochloric acid (for washing)
-
Saturated sodium bicarbonate solution (for washing)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Toluene (B28343) (for co-evaporation)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve benzhydrol (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.5 eq.) to the stirred solution.[3]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure product.
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data and Characterization
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Protons | ~ 2.1 | Singlet | 3H | -C(=O)CH ₃ |
| ~ 6.9 | Singlet | 1H | -CH (Ph)₂ | |
| ~ 7.2-7.4 | Multiplet | 10H | Aromatic protons |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Carbons | ~ 21 | -C(=O)C H₃ |
| ~ 77 | -C H(Ph)₂ | |
| ~ 127-129 | Aromatic C H | |
| ~ 140 | Aromatic quaternary C | |
| ~ 170 | -C =O |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group and the aromatic rings.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~ 3030 | C-H stretch (aromatic) |
| ~ 2950 | C-H stretch (aliphatic) |
| ~ 1740 | C=O stretch (ester) |
| ~ 1600, 1490, 1450 | C=C stretch (aromatic) |
| ~ 1230 | C-O stretch (ester) |
| ~ 740, 700 | C-H bend (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
The mass spectrum of this compound is available and shows a molecular ion peak corresponding to its molecular weight.
Biological Activity and Signaling Pathways
Currently, there is a lack of direct scientific literature detailing the biological activity of this compound itself, particularly concerning its effects on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. However, research on structurally related compounds provides a basis for potential areas of investigation.
Benzhydryl Derivatives and NF-κB
Some studies have indicated that certain derivatives of benzhydrol exhibit biological activities, including potential anti-cancer properties, through the inactivation of the NF-κB pathway. The NF-κB signaling cascade is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.
Potential for Future Research
The structural similarity of this compound to compounds with known biological activities suggests that it could be a subject for future pharmacological studies. Investigating the direct effects of this compound on the NF-κB signaling pathway could reveal novel therapeutic potentials.
Caption: Simplified NF-κB signaling pathway and a hypothetical point of inhibition by benzhydryl derivatives.
Conclusion
This compound is a well-defined chemical compound with established physical and chemical properties. Its synthesis is straightforward, typically involving the esterification of benzhydrol. While its spectroscopic characteristics can be confidently predicted, there is a need for more publicly available experimental spectral data. The biological activity of this compound, particularly its influence on key signaling pathways like NF-κB, remains an unexplored area. Given the known activities of its structural analogs, further research into the pharmacological effects of this compound is warranted and could lead to the discovery of novel therapeutic applications. This guide serves as a foundational document to support such future research endeavors.
References
A Technical Guide to Benzhydryl Acetate: Molecular Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical properties of benzhydryl acetate (B1210297), including its molecular weight and chemical formula. Additionally, it outlines a common experimental protocol for its synthesis, offering a foundational understanding for its application in further research and development.
Core Physicochemical Data
The essential molecular and physical properties of benzhydryl acetate are summarized in the table below. This data is critical for experimental design, analytical characterization, and theoretical modeling.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 226.27 g/mol | [1][2][4] |
| Monoisotopic Mass | 226.099379685 g/mol | [1][2] |
| Density | 1.097 g/cm³ | [3] |
| Boiling Point | 316°C at 760 mmHg | [3] |
| Flash Point | 127.6°C | [3] |
| Topological Polar Surface Area | 26.3 Ų | [1][2] |
| Rotatable Bond Count | 4 | [1][2] |
| Hydrogen Bond Acceptor Count | 2 | [1][2] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Complexity | 219 | [1][2] |
Experimental Protocol: Synthesis of this compound
A prevalent method for the synthesis of this compound involves the esterification of benzhydrol with acetic anhydride. This reaction is typically catalyzed by an acid.
Materials:
-
Benzhydrol (Diphenylmethanol)
-
Acetic anhydride
-
Pyridine (B92270) (or another suitable base/catalyst)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrol in an excess of acetic anhydride.
-
Catalysis: Slowly add a catalytic amount of pyridine to the reaction mixture.
-
Heating: Heat the mixture to reflux and maintain this temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography).
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over ice water to quench the excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the crude product with diethyl ether.
-
Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be further purified by techniques such as fractional distillation or column chromatography to yield the final, high-purity product.
Workflow Visualization
The following diagram illustrates the key stages of the synthesis and purification process for this compound.
Caption: Synthesis and purification workflow for this compound.
References
Benzhydryl Acetate: A Technical Guide to its Solubility in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the solubility of benzhydryl acetate (B1210297), a compound of interest in organic synthesis and pharmaceutical development. Due to a notable absence of readily available quantitative solubility data in peer-reviewed literature and chemical databases, this document focuses on providing a comprehensive framework for researchers to determine its solubility characteristics. This includes a detailed experimental protocol based on established methodologies and a discussion of factors influencing its solubility in various organic solvents.
Physicochemical Properties of Benzhydryl Acetate
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties can offer qualitative insights into its expected solubility behavior. For instance, its molecular structure, featuring two phenyl rings, suggests that it is a relatively non-polar compound, which would indicate a higher solubility in non-polar organic solvents.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Boiling Point | 316 °C at 760 mmHg |
| Density | 1.097 g/cm³ |
Quantitative Solubility Data
As of the latest literature review, specific quantitative data on the solubility of this compound in common organic solvents (e.g., ethanol, methanol (B129727), acetone (B3395972), dichloromethane) is not publicly available. The absence of such data necessitates experimental determination to accurately quantify its solubility in solvents of interest. The following sections provide a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid compound in a solvent.[1][2] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC) with UV detector, Gas Chromatography (GC), or a calibrated UV-Vis spectrophotometer)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a volumetric flask containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Tightly cap the flask and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended to ensure saturation is achieved.[3]
-
Phase Separation: After equilibration, allow the flask to stand undisturbed in the constant temperature environment for at least 24 hours to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To remove any suspended solid particles, immediately filter the aliquot through a syringe filter into a clean vial.
-
Dilution (if necessary): Depending on the expected solubility and the linear range of the analytical method, dilute the filtered sample accurately with the same solvent.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted (or undiluted) sample using a pre-validated analytical method (e.g., HPLC, GC, or UV-Vis spectrophotometry).
-
Data Calculation: Calculate the solubility from the measured concentration, taking into account any dilution factors. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.
Factors Influencing Solubility and Solvent Selection
The solubility of this compound will be governed by the principle of "like dissolves like." Given its predominantly non-polar structure with two aromatic rings, it is expected to be more soluble in non-polar or moderately polar organic solvents.
The following diagram illustrates the logical relationship between solvent properties and the expected solubility of this compound.
Common organic solvents can be categorized based on their polarity, and a preliminary assessment of this compound's solubility can be made:
-
High Solubility Expected: In non-polar solvents such as toluene, hexane, and diethyl ether, and in solvents with some polarity that can interact with the ester group, such as dichloromethane (B109758) and ethyl acetate.
-
Moderate Solubility Expected: In more polar solvents like acetone and isopropanol.
-
Low Solubility Expected: In highly polar protic solvents such as methanol and ethanol, and very low solubility in water.
It is imperative for researchers to experimentally verify these expected trends to obtain accurate quantitative data for their specific applications. The protocol provided in this guide serves as a robust starting point for such investigations.
References
Spectral data analysis of Benzhydryl acetate (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the spectral data of Benzhydryl acetate (B1210297), a compound of interest in organic synthesis and medicinal chemistry. This document details the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound characterization and quality control.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of Benzhydryl acetate.
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25-7.40 | Multiplet | 10H | Ar-H |
| 6.88 | Singlet | 1H | O-CH-(Ph)₂ |
| 2.15 | Singlet | 3H | CH ₃ |
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C =O (Ester) |
| ~140 | Ar-C (Quaternary) |
| ~128.5 | Ar-C H |
| ~128 | Ar-C H |
| ~127 | Ar-C H |
| ~75 | O-C H-(Ph)₂ |
| ~21 | C H₃ |
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2930 | Weak | Aliphatic C-H Stretch |
| ~1740 | Strong | C=O (Ester) Stretch |
| ~1230 | Strong | C-O (Ester) Stretch |
| ~740, 700 | Strong | Aromatic C-H Bend (out-of-plane) |
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 226 | Moderate | [M]⁺ (Molecular Ion) |
| 184 | Moderate | [M - CH₂CO]⁺ |
| 167 | High | [C₁₃H₁₁]⁺ (Benzhydryl cation) |
| 105 | Moderate | [C₇H₅O]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of solid this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ 0.00).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: The spectrum was acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.
-
Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A thin film of solid this compound was prepared on a potassium bromide (KBr) salt plate. A small amount of the solid was dissolved in a few drops of a volatile solvent (e.g., dichloromethane). A drop of this solution was applied to the surface of the KBr plate, and the solvent was allowed to evaporate, leaving a thin, even film of the sample.
-
Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plate was recorded and automatically subtracted from the sample spectrum. A total of 32 scans were co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of this compound was introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample was ionized using electron ionization (EI) with an electron energy of 70 eV.[1]
-
Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Detection: The separated ions were detected by an electron multiplier, and the resulting signal was processed to generate the mass spectrum. The spectrum was recorded over a mass range of m/z 50-300.
Visualization of the Analytical Workflow
The logical flow of the spectral data analysis process is illustrated in the diagram below.
Caption: Workflow for the spectral analysis of this compound.
References
Physical properties of Benzhydryl acetate: melting and boiling points
This technical guide provides an in-depth overview of the key physical properties of Benzhydryl acetate (B1210297), with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
Benzhydryl acetate (CAS No. 954-67-6), also known as diphenylmethyl acetate, is an ester with the molecular formula C15H14O2. While it is commercially available, often as a white powder, detailed physical property data such as a specific melting point is not consistently cited in readily available literature. Its boiling point, however, is well-documented.
Data Presentation
The following table summarizes the available quantitative data for the physical properties of this compound.
| Physical Property | Value | Conditions |
| Boiling Point | 316 °C | at 760 mmHg[1][2] |
| Melting Point | Not specified | - |
| Density | 1.097 g/cm³ | - |
| Flash Point | 127.6 °C | - |
| Molecular Weight | 226.27 g/mol | - |
Experimental Determination of Physical Properties
The determination of melting and boiling points are fundamental experimental procedures for the characterization and purity assessment of chemical compounds.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range. The presence of impurities generally leads to a depression and broadening of the melting point range.
Experimental Protocol: Capillary Method
A common and established technique for determining the melting point is the capillary method.
-
Sample Preparation: A small amount of the dry, powdered sample is introduced into a thin-walled glass capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil) or a modern digital melting point apparatus.
-
Heating: The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
Experimental Protocol: Capillary Method (Micro Method)
For small quantities of a liquid, the boiling point can be determined using a micro method with a capillary tube.
-
Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.
-
Capillary Insertion: A short capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Heating: The test tube assembly is heated in a suitable apparatus, such as an aluminum block or a Thiele tube.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube. The heat source is then removed.
-
Recording: The temperature is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.
Experimental Protocol: Distillation Method
For larger volumes, the boiling point can be determined during simple distillation.
-
Apparatus Setup: The liquid is placed in a distillation flask, and a distillation apparatus is assembled. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser.
-
Heating: The liquid is heated to a boil.
-
Equilibrium: The temperature will rise and then stabilize as the vapor of the boiling liquid surrounds the thermometer bulb.
-
Recording: This stable temperature, observed during the collection of the distillate, is the boiling point of the liquid.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the determination of melting and boiling points using the capillary method, a fundamental technique in chemical analysis.
References
The Multifaceted Biological Activities of Benzhydryl Acetate and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzhydryl moiety, a diphenylmethyl group, serves as a privileged scaffold in medicinal chemistry, lending itself to the development of a diverse array of therapeutic agents. The introduction of an acetate (B1210297) group, forming benzhydryl acetate and its derivatives, further modulates the biological profile of these compounds, leading to a wide spectrum of activities. This technical guide provides an in-depth exploration of the biological activities of this compound and its derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support ongoing research and drug development efforts.
Anticancer Activity: Targeting Key Cellular Pathways
This compound derivatives have emerged as promising candidates in oncology research, demonstrating significant antiproliferative effects against various cancer cell lines. A notable mechanism of action involves the inactivation of the NF-κB pathway, a critical regulator of cancer cell growth and survival.[1]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the potency of the compounds.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Benzhydrol analogue 3b | MCF-7 (Breast) | 5.5 - 6.0 | Tamoxifen | - | [2] |
| Benzhydrol analogue 3b | MDA-MB-231 (Breast) | 1.1 - 7.0 | Tamoxifen | - | [2] |
| Benzhydrol analogue 3e | MCF-7 (Breast) | 5.5 - 6.0 | Tamoxifen | - | [2] |
| Benzhydrol analogue 3e | MDA-MB-231 (Breast) | 1.1 - 7.0 | Tamoxifen | - | [2] |
| Benzhydrol analogue 3f | MCF-7 (Breast) | 5.5 - 6.0 | Tamoxifen | - | [2] |
| Benzhydrol analogue 3f | MDA-MB-231 (Breast) | 1.1 - 7.0 | Tamoxifen | - | [2] |
| Benzhydryl piperazine (B1678402) derivative 3c | HCT-116 (Colon) | 4.63 | Gefitinib | - | [3] |
| Benzhydryl piperazine derivative 3c | MIAPaCa-2 (Pancreatic) | 30.11 | Gefitinib | - | [3] |
| Benzhydryl piperazine derivative 3c | A-549 (Lung) | 5.71 | Gefitinib | - | [3] |
Signaling Pathway: NF-κB Inhibition
Several this compound derivatives exert their anticancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This pathway is constitutively active in many cancers, promoting cell proliferation, survival, and inflammation. The diagram below illustrates the general mechanism of NF-κB inhibition.
References
- 1. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACG Publications - Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. [acgpubs.org]
- 3. jneonatalsurg.com [jneonatalsurg.com]
An In-depth Technical Guide to Benzhydryl Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzhydryl group, a diphenylmethyl moiety, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique steric and electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities. This technical guide provides a comprehensive overview of benzhydryl compounds, focusing on their synthesis, mechanism of action, and quantitative structure-activity relationships (SAR). Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development in this area.
The versatility of the benzhydryl moiety is evident in the broad spectrum of therapeutic areas where these compounds have found application.[1][2][3] From first-generation antihistamines like hydroxyzine (B1673990) to wakefulness-promoting agents like modafinil, the benzhydryl scaffold has proven to be a valuable starting point for the design of novel therapeutics.[4][5] This guide will delve into the key classes of benzhydryl-containing drugs, exploring their pharmacological profiles and the molecular mechanisms that underpin their therapeutic effects.
Key Classes of Benzhydryl Drugs and Their Mechanisms of Action
Benzhydryl compounds exert their therapeutic effects by modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes. The following sections will discuss the major classes of benzhydryl drugs and their associated signaling pathways.
Antihistamines
A significant number of first and second-generation antihistamines incorporate a benzhydryl group. These drugs act as inverse agonists or antagonists at the histamine (B1213489) H1 receptor, a GPCR that plays a central role in allergic and inflammatory responses.[1][6]
Signaling Pathway of the Histamine H1 Receptor
Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the classic symptoms of an allergic reaction.[1][2] Upon histamine binding, the H1 receptor, which is coupled to a Gq/11 protein, activates phospholipase C (PLC).[1][2] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[2] The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various downstream effects, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory genes.[2] Benzhydryl antihistamines, by blocking the H1 receptor, prevent these downstream signaling events.
Caption: Histamine H1 Receptor Signaling Pathway and the Point of Inhibition by Benzhydryl Antihistamines.
CNS-Active Agents
The benzhydryl moiety is also present in drugs that act on the central nervous system (CNS). Modafinil, a wakefulness-promoting agent, is a notable example. Its primary mechanism of action involves the inhibition of the dopamine (B1211576) transporter (DAT), leading to an increase in extracellular dopamine levels in certain brain regions.[5][7][8][9]
Dopamine Transporter (DAT) Mechanism of Action
The dopamine transporter is a sodium- and chloride-dependent transporter responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[10] This process terminates dopaminergic signaling. Modafinil and its analogs bind to the DAT and block this reuptake, thereby prolonging the presence of dopamine in the synapse and enhancing dopaminergic neurotransmission.[5][8]
Caption: Mechanism of Dopamine Transporter (DAT) and its Inhibition by Modafinil.
Anti-inflammatory Agents
Recent research has explored the potential of benzhydrylpiperazine derivatives as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. By simultaneously targeting both pathways, these compounds may offer a more comprehensive anti-inflammatory effect with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
COX and 5-LOX Signaling Pathways
Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the 5-lipoxygenase (5-LOX) pathway. The COX pathway produces prostaglandins (B1171923) and thromboxanes, which are involved in inflammation, pain, and fever. The 5-LOX pathway generates leukotrienes, which are potent chemoattractants and mediators of inflammation. Dual inhibitors containing a benzhydryl moiety can block both of these pro-inflammatory cascades.
Caption: The Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inflammatory Pathways.
Quantitative Data on Benzhydryl Compounds
The following tables summarize the in vitro potency of selected benzhydryl compounds against their primary biological targets. This data is essential for understanding structure-activity relationships and for guiding the design of new analogs with improved potency and selectivity.
Table 1: Histamine H1 Receptor Binding Affinities of Benzhydryl Antihistamines
| Compound | Ki (nM) | Cell Line | Radioligand | Reference |
| Hydroxyzine | 2.0 | Human T cells | [3H]pyrilamine | [11] |
| Cetirizine | 3.0 | - | - | [12] |
| Meclizine (B1204245) | - | - | - | - |
| Desloratadine | 0.4 | - | - | [12] |
Table 2: Dopamine Transporter (DAT) Affinity of Modafinil and its Analogs
| Compound | Ki (nM) | Cell Line | Radioligand | Reference |
| (±)-Modafinil | 2300 | hDAT cells | [3H]WIN 35,428 | [5] |
| (R)-Modafinil | - | - | - | - |
| (S)-Modafinil | - | - | - | - |
| JJC8-016 | 116 | hDAT cells | - | [13] |
| JJC8-088 | - | hDAT cells | - | [13] |
| JJC8-091 | 289 | hDAT cells | - | [13] |
Note: Specific Ki values for (R)- and (S)-modafinil and JJC8-088 were not explicitly found in a comparable format in the initial searches.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key benzhydryl compound and for a representative in vitro assay.
Synthesis of Hydroxyzine
This protocol describes a common method for the synthesis of hydroxyzine via N-alkylation.[14][15][16][17]
Workflow for the Synthesis of Hydroxyzine
Caption: General workflow for the synthesis of hydroxyzine.
Detailed Protocol:
-
Reaction Setup: To a solution of 1-(4-chlorobenzhydryl)piperazine in a suitable solvent such as toluene, add a base (e.g., sodium carbonate).
-
Addition of Alkylating Agent: Add 2-(2-chloroethoxy)ethanol to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield hydroxyzine.
In Vitro Dopamine Transporter (DAT) Uptake Assay
This protocol describes a common method for assessing the inhibitory activity of compounds on the dopamine transporter using a radiolabeled substrate.[1][7][18]
Workflow for DAT Uptake Assay
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. moleculardevices.com [moleculardevices.com]
- 4. benchchem.com [benchchem.com]
- 5. R-MODAFINIL (ARMODAFINIL): A UNIQUE DOPAMINE UPTAKE INHIBITOR AND POTENTIAL MEDICATION FOR PSYCHOSTIMULANT ABUSE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.cn [abcam.cn]
- 9. Cyclooxygenase 2 (COX2) Inhibitor Screening Kit (Fluorometric) (ab211097) is not available | Abcam [abcam.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Histamine type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of (R)-Modafinil and Modafinil Analogs on Dopamine Dynamics Assessed by Voltammetry and Microdialysis in the Mouse Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HYDROXYZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. WO2010046908A2 - Novel water based process for the preparation of substituted diphenylmethyl piperazines - Google Patents [patents.google.com]
- 18. benchchem.com [benchchem.com]
The Benzhydryl Group: A Versatile Protecting Moiety in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and chemo-selectivity. The benzhydryl (Bzh) group, also known as diphenylmethyl, has emerged as a valuable and versatile protecting group for a range of functional moieties, including carboxylic acids, alcohols, and amines. Its utility stems from a unique balance of stability under various reaction conditions and susceptibility to cleavage under specific, often mild, acidic or hydrogenolytic protocols. This technical guide provides a comprehensive overview of the role of the benzhydryl group in organic synthesis, with a focus on its application, stability, and the experimental protocols for its introduction and removal.
The benzhydryl group imparts significant steric hindrance, shielding the protected functional group from unwanted side reactions. The stability of the benzhydryl cation, a key intermediate in its cleavage, dictates the conditions required for deprotection. While the term "benzhydryl acetate" might be misconstrued as a protecting group itself, it is more accurately understood within the broader context of benzhydryl esters, where the benzhydryl group protects a carboxylic acid. This guide will delve into the nuances of benzhydryl protection for various functional groups, providing detailed experimental methodologies and quantitative data to aid in the practical application of this important synthetic tool.
Protection of Functional Groups
The benzhydryl group can be introduced to protect carboxylic acids, alcohols, and amines through various synthetic methodologies. The choice of method depends on the substrate and the desired selectivity.
Carboxylic Acid Protection (Benzhydryl Esters)
Carboxylic acids are commonly protected as benzhydryl esters. This transformation is typically achieved by reacting the carboxylic acid with a benzhydrylating agent.
Experimental Protocol: Esterification of a Carboxylic Acid using Diphenyldiazomethane
A widely used method for the preparation of benzhydryl esters involves the reaction of a carboxylic acid with diphenyldiazomethane. This reaction proceeds under neutral conditions and is often high-yielding.
-
Reagents: Carboxylic acid, diphenyldiazomethane, and a suitable solvent (e.g., ethyl acetate (B1210297), tetrahydrofuran).
-
Procedure: To a solution of the carboxylic acid in the chosen solvent, a solution of diphenyldiazomethane is added dropwise at room temperature. The reaction progress is monitored by the disappearance of the red color of the diphenyldiazomethane and the cessation of nitrogen gas evolution. Upon completion, the solvent is evaporated under reduced pressure, and the crude benzhydryl ester can be purified by chromatography or recrystallization.[1]
Table 1: Representative Yields for Benzhydryl Ester Formation
| Carboxylic Acid Substrate | Benzhydrylating Agent | Solvent | Reaction Time | Yield (%) |
| 2-(t-butoxycarbonylmethoxyimino)-2-(2-formamidothiazol-4-yl)acetic acid | Diphenyldiazomethane | Ethyl Acetate/THF | Not specified | High |
Alcohol Protection (Benzhydryl Ethers)
The protection of alcohols as benzhydryl ethers is another valuable application. These ethers exhibit good stability towards a range of reagents.
Experimental Protocol: Palladium-Catalyzed Benzhydrylation of an Alcohol
A mild and efficient method for the synthesis of benzhydryl ethers from alcohols utilizes a palladium(II) catalyst.
-
Reagents: Alcohol, benzhydrol, PdCl₂, and a suitable solvent.
-
Procedure: The alcohol, benzhydrol, and a catalytic amount of PdCl₂ are dissolved in a suitable solvent. The reaction mixture is stirred at a specified temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified using standard techniques. This method has been successfully applied to nucleosides.
Amine Protection (N-Benzhydryl Amines)
The benzhydryl group is also employed to protect primary and secondary amines. The resulting N-benzhydryl amines are stable under many conditions but can be cleaved when necessary.
Experimental Protocol: Reductive Amination
A common method for the synthesis of N-benzhydryl amines is the reductive amination of benzophenone (B1666685) with the desired amine.
-
Reagents: Amine, benzophenone, a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride), and a suitable solvent (e.g., methanol, dichloromethane).
-
Procedure: The amine and benzophenone are dissolved in the solvent, and the reducing agent is added portion-wise. The reaction is stirred at room temperature until completion. The work-up typically involves quenching the excess reducing agent, followed by extraction and purification of the N-benzhydryl amine.
Stability of the Benzhydryl Protecting Group
A key advantage of the benzhydryl protecting group is its stability profile. It is resistant to a variety of reaction conditions, allowing for selective manipulations at other parts of a molecule.
Table 2: Stability of the Benzhydryl Group under Various Conditions
| Reagent/Condition | Stability | Functional Group Protected |
| Concentrated HCl (aqueous) at reflux | Stable | N-Benzhydryl uracil |
| Trifluoroacetic acid (TFA) at room temperature | Stable | N-Benzhydryl uracil |
| Pd-C catalyzed hydrogenation (normal pressure) | Stable | N-Benzhydryl uracil |
| Basic conditions (e.g., NaHCO₃) | Stable | Benzhydryl ester |
| Mild acidic conditions | Labile | Benzhydryl ether |
Deprotection of the Benzhydryl Group
The removal of the benzhydryl group is typically accomplished under acidic conditions or via hydrogenolysis. The choice of deprotection method depends on the nature of the protected functional group and the overall molecular structure. Benzhydryl esters are generally easier to cleave than the corresponding benzyl (B1604629) esters.
Acid-Catalyzed Cleavage
The benzhydryl group is readily cleaved by strong acids, often in the presence of a scavenger to trap the resulting benzhydryl cation.
Experimental Protocol: Acidolytic Cleavage of an N-Benzhydryl Group
-
Reagents: N-benzhydryl substrate, 10% triflic acid in trifluoroacetic acid (TFA), anisole (B1667542) (scavenger).
-
Procedure: The N-benzhydryl compound is dissolved in a solution of 10% triflic acid in TFA at 0 °C. Anisole is added to trap the liberated benzhydryl cation. The reaction is typically rapid and can be monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the deprotected amine. This method has been shown to be quantitative.
Experimental Protocol: Cleavage of N-Benzhydryl Group in β-Lactams
A mild procedure for the selective cleavage of the N-benzhydryl group in β-lactams has been developed.[2]
-
Reagents: N-benzhydryl β-lactam, N-bromosuccinimide (NBS), bromine (catalytic), dichloromethane (B109758) (CH₂Cl₂), water, p-toluenesulfonic acid (p-TsOH), acetone (B3395972).
-
Procedure: The protected β-lactam is treated with a stoichiometric amount of NBS and a catalytic amount of bromine in a CH₂Cl₂-H₂O mixture under sunlight irradiation at 20°C for 3 hours. The intermediate N-benzhydrol can be isolated and is then hydrolyzed with p-TsOH in aqueous acetone to yield the deprotected β-lactam and benzophenone quantitatively.[2]
Hydrogenolysis
Catalytic hydrogenation is another effective method for the deprotection of benzhydryl groups, particularly for benzhydryl esters and ethers.
Experimental Protocol: Hydrogenolytic Cleavage of a Benzhydryl Ester
-
Reagents: Benzhydryl ester, palladium on carbon (Pd/C) catalyst, hydrogen gas, and a suitable solvent (e.g., methanol, ethyl acetate).
-
Procedure: The benzhydryl ester is dissolved in the solvent, and the Pd/C catalyst is added. The reaction mixture is then subjected to an atmosphere of hydrogen gas (typically at atmospheric or slightly elevated pressure) with vigorous stirring. The reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration, and the deprotected carboxylic acid is isolated from the filtrate.
Logical Workflow for Benzhydryl Protection and Deprotection
The following diagram illustrates the general workflow for utilizing the benzhydryl group in a synthetic sequence.
Signaling Pathway of Acid-Catalyzed Deprotection
The mechanism of acid-catalyzed deprotection proceeds through the formation of a stable benzhydryl cation.
Conclusion
The benzhydryl protecting group offers a valuable tool for synthetic chemists, providing a robust yet readily cleavable means of masking carboxylic acids, alcohols, and amines. Its unique stability profile allows for orthogonal protection strategies in complex syntheses. While this compound itself is not a primary protecting group reagent, the broader class of benzhydryl esters, ethers, and N-benzhydryl compounds are integral to modern organic synthesis. A thorough understanding of the experimental conditions for the introduction and removal of the benzhydryl group, as outlined in this guide, is essential for its successful implementation in research and development, particularly in the pharmaceutical industry where efficient and selective synthetic routes are critical.
References
An In-Depth Technical Guide to the Safe Handling of Benzhydryl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Benzhydryl acetate (B1210297) (CAS No. 954-67-6), a compound utilized in various research and development applications. Adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This document outlines the known hazards, handling procedures, and emergency responses associated with Benzhydryl acetate.
Physicochemical and Toxicological Profile
A thorough understanding of the physical, chemical, and toxicological properties of this compound is the foundation of its safe handling. The following tables summarize the available quantitative data.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 954-67-6 | [1][2][3] |
| Molecular Formula | C₁₅H₁₄O₂ | [1][2][3] |
| Molecular Weight | 226.27 g/mol | [2][3] |
| Boiling Point | 316 °C at 760 mmHg | [3] |
| Flash Point | 127.6 °C | [3] |
| Density | 1.097 g/cm³ | [3] |
| Topological Polar Surface Area | 26.3 Ų | [2][3] |
| Complexity | 219 | [2][3] |
Table 2: Toxicological Data Summary
| Endpoint | Value | Species | Method | Reference |
| Acute Oral Toxicity (LD50) | Data Not Available | - | - | - |
| Acute Dermal Toxicity (LD50) | Data Not Available | - | - | - |
| Acute Inhalation Toxicity (LC50) | Data Not Available | - | - | - |
Hazard Identification and GHS Classification
This compound is classified as hazardous to the aquatic environment.[2]
-
Hazard Statement: H400 - Very toxic to aquatic life.[2]
-
Precautionary Statement (Prevention): P273 - Avoid release to the environment.[2]
-
Precautionary Statement (Response): P391 - Collect spillage.[2]
While specific data on human health hazards is limited, the related compound, Methyl (R)-(benzhydrylsulfinyl)acetate, is known to cause skin, eye, and respiratory irritation.[4] Given the structural similarities, it is advisable to handle this compound as a potential irritant.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and maintain the chemical's integrity.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Inspect gloves for any signs of degradation before use.
-
Skin and Body Protection: A laboratory coat must be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Use the smallest practical quantities for experiments.
-
Prepare a designated area for handling the compound.
Storage Requirements
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be clearly labeled and secured from unauthorized access.
Reactivity and Incompatibility
While detailed experimental studies on the reactivity of this compound are not extensively published, general principles for esters suggest the following incompatibilities:
-
Strong Oxidizing Agents: May react violently, potentially leading to fire or explosion.
-
Strong Acids and Bases: Can catalyze hydrolysis of the ester bond, leading to the formation of benzhydrol and acetic acid. This reaction can be exothermic.
A study on the pyrolysis of Benzhydryl benzoate, a related compound, indicates that at high temperatures (300°C), decomposition can occur, yielding products such as acetic acid and benzophenone.[5] It is reasonable to assume that this compound may exhibit similar thermal instability.
Emergency Procedures
Spills and Leaks
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Ventilate the area and clean the spill site with an appropriate solvent.
-
Large Spills: Evacuate the area immediately. Contact your institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for toxicological and reactivity studies specifically on this compound are not widely available. However, standardized OECD guidelines are typically followed for such assessments. Researchers planning to conduct these studies should refer to the following or similar protocols:
-
Acute Oral Toxicity: OECD Test Guideline 401, 420, 423, or 425.[6][7][8] These protocols involve the administration of the substance to rats via gavage to determine the LD50.[6][7][8]
-
Acute Dermal Irritation: OECD Test Guideline 404 or 439.[9][10][11][12] These tests typically involve applying the substance to the skin of rabbits or using reconstructed human epidermis models to assess for irritation.[9][10][11][12]
-
Thermal Stability Analysis: Thermogravimetric Analysis (TGA) is a standard method to evaluate the thermal stability of a compound.[13][14][15] A typical protocol involves heating a small sample of the substance at a constant rate in a controlled atmosphere (e.g., nitrogen) and measuring the weight loss as a function of temperature.[14]
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for safe handling and emergency response, as well as a conceptual signaling pathway for potential skin irritation based on general toxicological principles.
Caption: Logical workflow for the safe handling of this compound.
Caption: Emergency response protocol for incidents involving this compound.
Caption: Conceptual signaling pathway for potential skin irritation.
Disposal Considerations
All waste containing this compound must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Do not mix with other incompatible waste streams.
-
Dispose of the waste through your institution's designated hazardous waste disposal program.
-
Avoid releasing any amount of this compound into the environment.[2]
This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment for their specific experimental conditions and to consult their institution's safety policies and procedures. Always prioritize safety in the laboratory.
References
- 1. 954-67-6|this compound| Ambeed [ambeed.com]
- 2. Page loading... [guidechem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. aksci.com [aksci.com]
- 5. CN101440053A - Preparation of benzhydryl thioacetamide - Google Patents [patents.google.com]
- 6. dep.nj.gov [dep.nj.gov]
- 7. Acute oral toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 11. episkin.com [episkin.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. dergi-fytronix.com [dergi-fytronix.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzhydryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of benzhydryl acetate (B1210297) from benzhydrol and acetic anhydride (B1165640). Benzhydryl acetate is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. This guide outlines various synthetic methodologies, including catalyzed and non-catalyzed reactions, to provide flexibility based on laboratory resources and experimental requirements. Comprehensive protocols for reaction setup, work-up, and purification are presented, along with detailed characterization data to ensure product identity and purity.
Introduction
The acetylation of alcohols is a fundamental transformation in organic chemistry, serving both as a method for introducing an acetyl group and as a means of protecting hydroxyl functionalities during multi-step syntheses. The synthesis of this compound from benzhydrol and acetic anhydride is a classic example of esterification. This reaction can be performed under various conditions, with the choice of catalyst and solvent influencing reaction time and yield. This document details two primary protocols: a base-catalyzed method utilizing 4-(dimethylamino)pyridine (DMAP) and an acid-catalyzed approach.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound
| Protocol | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 4-(Dimethylamino)pyridine (DMAP) | Triethylamine (B128534) (Et3N) | Dichloromethane (B109758) (DCM) | Room Temperature | 2 | >95 |
| 2 | Sulfuric Acid (H₂SO₄) | - | Acetic Anhydride (excess) | 60 | 1.5 - 2 | ~85-90 |
| 3 | None | - | Acetic Anhydride (excess) | Reflux | 1 | High |
Table 2: Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | White solid or colorless oil |
| Melting Point | 38-42 °C |
| Boiling Point | 316 °C at 760 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) | |
| δ (ppm) | Multiplicity, Integration, Assignment |
| 7.25-7.40 | m, 10H, Ar-H |
| 6.85 | s, 1H, CH |
| 2.15 | s, 3H, CH₃ |
| IR (KBr) | |
| Wavenumber (cm⁻¹) | Assignment |
| 3030-3080 | C-H stretch (aromatic) |
| 2930-2980 | C-H stretch (aliphatic) |
| 1735-1750 | C=O stretch (ester)[1] |
| 1230-1250 | C-O stretch (ester)[1] |
| 1015 | C-O stretch |
Experimental Protocols
Protocol 1: Base-Catalyzed Synthesis of this compound using DMAP
This protocol utilizes the highly efficient catalyst 4-(dimethylamino)pyridine (DMAP) in the presence of a mild base, triethylamine, to facilitate the acetylation of benzhydrol at room temperature.
Materials:
-
Benzhydrol
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of benzhydrol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (1.2 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the mixture.
-
Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a mixture of hexane (B92381) and ethyl acetate) or by recrystallization to afford pure this compound.
Protocol 2: Acid-Catalyzed Synthesis of this compound
This protocol employs a strong acid catalyst, such as sulfuric acid, to promote the esterification of benzhydrol with acetic anhydride.
Materials:
-
Benzhydrol
-
Acetic anhydride
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine benzhydrol (1.0 eq) and an excess of acetic anhydride (2.0-3.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture while stirring.
-
Heat the reaction mixture to 60 °C using a heating mantle or oil bath and stir for 1.5-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with diethyl ether or another suitable organic solvent.
-
Transfer the organic extracts to a separatory funnel and wash sequentially with deionized water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and remove acetic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Visualizations
Reaction Mechanism
The synthesis of this compound from benzhydrol and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. In the base-catalyzed mechanism, the more nucleophilic DMAP attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is then readily attacked by the hydroxyl group of benzhydrol. In the acid-catalyzed mechanism, the acid protonates the carbonyl oxygen of acetic anhydride, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
Caption: General overview of the esterification reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, work-up, and purification of this compound.
Caption: Step-by-step experimental workflow for synthesis.
References
Application Notes and Protocols: Acid-Catalyzed Esterification of Benzhydrol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the acid-catalyzed esterification of benzhydrol, a key reaction for synthesizing benzhydryl esters. These esters are important structural motifs in various pharmacologically active compounds and functional materials. This document outlines the reaction mechanism, factors influencing its efficiency, and detailed protocols for laboratory synthesis.
Application Notes
The acid-catalyzed esterification of a carboxylic acid and an alcohol, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis.[1][2] When applied to benzhydrol (diphenylmethanol), a secondary alcohol, this reaction provides a direct route to corresponding benzhydryl esters.
Mechanism of Action
The reaction is a reversible, thermodynamically controlled process.[1] The generally accepted mechanism involves several key steps, all of which are in equilibrium:[2][3][4]
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][5]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of benzhydrol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).[5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur in one or two steps, often involving the solvent or another alcohol molecule. This converts a hydroxyl group into a good leaving group (water).[3]
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[3]
-
Deprotonation: The protonated ester is deprotonated, typically by a water molecule or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst.[5]
Key Considerations for Optimization
-
Equilibrium Control: The Fischer esterification is a reversible reaction.[6] To achieve high yields, the equilibrium must be shifted toward the products. This can be accomplished by:
-
Using a large excess of one of the reactants, typically the more cost-effective one (either the alcohol or the carboxylic acid).[3] A study on the esterification of acetic acid with ethanol (B145695) showed that increasing the alcohol from a 1:1 to a 10:1 molar ratio increased the yield from 65% to 97%.[3]
-
Removing water as it is formed, for example, by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[1]
-
-
Catalyst: Strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are common catalysts.[3] Lewis acids and solid acid catalysts, such as montmorillonite (B579905) clays (B1170129), can also be employed, offering advantages in terms of milder conditions and easier workup.[4][7]
-
Steric Hindrance: Benzhydrol is a secondary alcohol, which is more sterically hindered than a primary alcohol. This can slow the reaction rate compared to esterifications with simpler alcohols like methanol (B129727) or ethanol.
-
Reaction Conditions: The reaction typically requires heating to reflux to achieve a reasonable rate.[1] Typical reaction times can range from a few hours to several hours, depending on the specific substrates, catalyst, and temperature.[1] For benzhydrol, care must be taken to avoid side reactions, such as the formation of benzhydryl ether, which can be favored at excessively high temperatures.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of benzhydryl esters.
Protocol 1: Synthesis of Benzhydryl Acetate (B1210297)
This protocol describes the esterification of benzhydrol with acetic acid using a reusable clay catalyst.
Materials:
-
Benzhydrol
-
Glacial Acetic Acid
-
Montmorillonite Clay Catalyst (e.g., K-10)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: [7]
-
To a 50 mL two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzhydrol (5.0 mmol, 0.92 g) and acetic acid (50 mmol, 2.86 mL).
-
Add the montmorillonite clay catalyst (0.1 g).
-
Heat the reaction mixture to reflux (approximately 116-118°C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethyl acetate (10 mL) to the reaction mixture and filter to remove the catalyst.
-
Transfer the filtrate to a separatory funnel and wash with a saturated NaHCO₃ solution (3 x 15 mL) to remove excess acetic acid.
-
Wash the organic layer with water (2 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of Benzhydryl Benzoate (B1203000)
This protocol is a general procedure for Fischer esterification adapted for the synthesis of benzhydryl benzoate using sulfuric acid as a catalyst.
Materials:
-
Benzhydrol
-
Benzoic Acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add benzhydrol (10.0 mmol, 1.84 g), benzoic acid (12.0 mmol, 1.47 g), and toluene (40 mL).
-
While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue heating until no more water is collected or TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether (50 mL).
-
Wash the organic layer with water (2 x 25 mL), followed by saturated NaHCO₃ solution (2 x 25 mL) until gas evolution ceases, and finally with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation
The following table summarizes the reactants and expected product for the synthesis of benzhydryl acetate as described in Protocol 1. Yields are highly dependent on reaction conditions and purification.
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |
| Benzhydrol | 184.24 | 5.0 | 0.92 g | 1.0 |
| Acetic Acid | 60.05 | 50.0 | 2.86 mL | 10.0 |
| Product | ||||
| This compound | 226.27 | - | Theoretical Yield: 1.13 g | - |
Visualizations
Reaction Mechanism
Caption: Mechanism of Acid-Catalyzed (Fischer) Esterification.
Experimental Workflow
Caption: General experimental workflow for benzhydrol esterification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. US6472555B2 - Process for the production of esters from alcohols using acetic acid as acetylating and clays as catalysts - Google Patents [patents.google.com]
Green Synthesis of Benzhydryl Acetate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzhydryl acetate (B1210297), a valuable building block in organic synthesis and a key intermediate in the pharmaceutical industry, is increasingly scrutinized for its environmental impact. Traditional methods often rely on harsh reagents and volatile organic solvents, contributing to significant waste generation. This document outlines greener, more sustainable approaches to benzhydryl acetate production, focusing on enzymatic synthesis, solvent-free conditions, and the use of heterogeneous catalysts. These methods offer advantages such as milder reaction conditions, higher selectivity, reduced waste, and the potential for catalyst recycling.
Comparative Analysis of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis approaches for acetate esters. While specific data for this compound is limited in publicly available literature, the data for the structurally related benzyl (B1604629) acetate provides a strong benchmark for expected performance under similar green conditions.
| Method | Catalyst | Acyl Donor | Substrate 1 | Substrate 2 Molar Ratio (Substrate 1:Acyl Donor) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Enzymatic Synthesis | Lipozyme RM IM | Vinyl Acetate | Benzyl Alcohol | Optimized | 32-36 | 0.17 - 14 | 100 (conversion) | [1] |
| Immobilized Candida antarctica Lipase (B570770) B (CALB) on Chitosan-Polyphosphate | Vinyl Acetate | Benzyl Alcohol | Not specified | 30 | 24 | 98 (yield) | [2][3] | |
| Novozym 435 | Acetic Acid | Geraniol | 1:3 | 60 | 1 | 99 (conversion) | [4] | |
| Solvent-Free | p-Toluenesulfonyl chloride (5 mol%) | - | Benzhydrol | - | 110 | 0.5 - 1 | High (not specified) | [5] |
| Vanadyl Sulfate (B86663) (VOSO₄) (1 mol%) | Acetic Anhydride (B1165640) | Thymol | 1:1 | Room Temp. | 24 | 87 (yield) | [6] | |
| Molecular Sieve 4Å / Amberlite XAD-16 | Acetic Anhydride | Eugenol | Optimized | 55 | 0.05 - 2 | >90 (conversion) | ||
| Heterogeneous Catalysis | 1-Ethyl-3-methylimidazolium hydrogen sulfate ([EMIM][HSO₄]) | Acetic Acid | Benzyl Alcohol | 1:1 | 110 | 4 | 90.34 (conversion) | [7][8] |
| (NH₄)₂Ce(NO₃)₆ | Acetic Anhydride | Nopol (B1679846) | Not specified | 40-50 | Not specified | 92 (yield) | [9] |
Visualizing Green Synthesis Workflows
The following diagrams illustrate the general experimental workflows for key green synthesis methods.
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Workflow for solvent-free synthesis using a heterogeneous catalyst.
Experimental Protocols
The following are detailed protocols for the green synthesis of this compound, adapted from established methodologies for similar ester syntheses.
Protocol 1: Enzymatic Synthesis of this compound via Transesterification
This protocol utilizes an immobilized lipase to catalyze the transesterification of benzhydrol with vinyl acetate, a highly efficient acyl donor. This method often proceeds under mild conditions and can be performed in a solvent-free system or with a minimal amount of a green solvent.
Materials:
-
Benzhydrol
-
Vinyl acetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
n-Hexane (optional, as solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vessel (e.g., screw-capped flask)
-
Shaker incubator or magnetic stirrer with temperature control
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, combine benzhydrol (1 equivalent) and vinyl acetate (1.5-3 equivalents). If a solvent is used to reduce viscosity, add a minimal amount of n-hexane.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates) to the reaction mixture.
-
Reaction Incubation: Securely cap the vessel and place it in a shaker incubator or on a magnetic stirrer. Maintain the temperature at 30-50°C and agitate the mixture (e.g., 150-200 rpm) to ensure proper mixing.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved (typically within 24 hours), terminate the reaction by filtering the mixture to separate the immobilized enzyme. The enzyme can be washed with n-hexane, dried, and stored for reuse.[3]
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.
-
Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.
-
Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Protocol 2: Solvent-Free Synthesis of this compound using a Heterogeneous Acid Catalyst
This protocol describes the acetylation of benzhydrol using acetic anhydride under solvent-free conditions, catalyzed by a recyclable solid acid catalyst. This method avoids the use of volatile organic solvents and simplifies catalyst separation.
Materials:
-
Benzhydrol
-
Acetic anhydride
-
Heterogeneous acid catalyst (e.g., Amberlyst-15, or a solid-supported ionic liquid)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Reaction vessel with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reactant and Catalyst Preparation: To a reaction vessel equipped with a magnetic stirrer and condenser, add benzhydrol (1 equivalent), acetic anhydride (1.2 equivalents), and the heterogeneous acid catalyst (e.g., 10-20% by weight of benzhydrol).
-
Reaction: Heat the mixture to 60-80°C with vigorous stirring. The absence of a solvent means the reaction is conducted neat.
-
Reaction Monitoring: Follow the disappearance of the starting material (benzhydrol) by TLC or GC analysis of periodically drawn samples.
-
Catalyst Separation: Upon completion of the reaction, cool the mixture to room temperature. If the catalyst is a solid, it can be recovered by filtration. If it is an ionic liquid that forms a separate phase, it can be decanted. The recovered catalyst can be washed, dried, and reused.
-
Work-up: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid and unreacted acetic anhydride. Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
-
Characterization: Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR).
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nopyl acetate production by esterification of acetic acid and nopol over heterogeneous catalysts - Dialnet [dialnet.unirioja.es]
Application Notes and Protocols: Standard Procedures for the Deprotection of Benzhydryl Esters
For Researchers, Scientists, and Drug Development Professionals
The benzhydryl (diphenylmethyl, DPM) group is a valuable protecting group for carboxylic acids, prized for its stability under a range of conditions. Its removal, or deprotection, is a critical step in multi-step synthesis, requiring methods that are both efficient and compatible with other functional groups within the molecule. These application notes provide detailed protocols for the most common and effective methods of benzhydryl ester cleavage: catalytic hydrogenolysis and acid-catalyzed cleavage.
Method 1: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is one of the most widely used methods for the deprotection of benzyl (B1604629) and benzhydryl esters.[1][2] The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][3] This method is known for its clean conversion and high yields, producing the carboxylic acid and diphenylmethane (B89790) as the byproduct.
A key advantage is the mild, neutral conditions under which the reaction proceeds.[4] However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitrogen-containing groups.[1][3]
Data Summary: Hydrogenolysis Conditions
| Substrate Type | Catalyst (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| General Benzhydryl Ester | 10% Pd/C (10) | H₂ (balloon) | Methanol (B129727) | Room Temp | 2-16 | >90 |
| General Benzhydryl Ester | 10% Pd/C (10) | H₂ (balloon) | Ethyl Acetate | Room Temp | 2-16 | >90 |
| Substrate with Benzyl Ether | 10% Pd/C (10) | H₂ (balloon) | Ethanol | Room Temp | 4-24 | >85 |
| Transfer Hydrogenation | 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Room Temp | 1-6 | >90 |
| Transfer Hydrogenation | Pd(OAc)₂/Charcoal | Triethylsilane | Methanol | Room Temp | <1 | >95 |
Note: Reaction times and yields are typical and may vary based on the specific substrate, catalyst activity, and reaction scale.
Experimental Protocol: Catalytic Hydrogenolysis
This protocol describes a general procedure for the deprotection of a benzhydryl ester using hydrogen gas and a Pd/C catalyst.
Materials:
-
Benzhydryl-protected carboxylic acid
-
10% Palladium on carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or supply
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
-
Round-bottom flask with stir bar
-
Vacuum line and manifold
Procedure:
-
Preparation: In a round-bottom flask, dissolve the benzhydryl ester (1 equivalent) in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 0.1 M.[5]
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add 10% Palladium on carbon (typically 10 mol% relative to the substrate).[5] Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with hydrogen gas from a balloon. Repeat this vacuum-hydrogen cycle three to five times to ensure the atmosphere is fully replaced with hydrogen.[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Workup: Once the reaction is complete (typically indicated by the disappearance of the starting material), carefully vent the hydrogen atmosphere and flush the flask with an inert gas.
-
Filtration: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid. The product can be purified further by crystallization or chromatography if necessary.[5]
Visualization: Hydrogenolysis Workflow
References
Application of Benzhydryl Acetate in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzhydryl moiety, a diphenylmethyl group, is a prominent structural motif in a diverse range of biologically active compounds. Its presence is often associated with significant pharmacological activities, including antihistaminic, anticholinergic, anti-cancer, and central nervous system (CNS) effects. Benzhydryl acetate (B1210297), as a stable and reactive precursor, serves as a valuable building block for the introduction of the benzhydryl group in the synthesis of these bioactive molecules. This document provides detailed application notes and a generalized protocol for the utilization of benzhydryl acetate in the synthesis of a key class of CNS-active agents: N-benzhydrylpiperazines.
Application Notes: N-Benzhydrylpiperazines as CNS Agents
N-benzhydrylpiperazine derivatives are a well-established class of compounds with significant activity in the central nervous system. The benzhydryl group is a key pharmacophore in many first-generation antihistamines with CNS activity, such as cyclizine (B1669395) and meclizine.[1] The piperazine (B1678402) ring, a common scaffold in medicinal chemistry, imparts favorable pharmacokinetic properties and provides a point for further molecular elaboration to modulate biological activity.
Mechanism of Action: The CNS effects of many N-benzhydrylpiperazine derivatives are attributed to their ability to antagonize histamine (B1213489) H1 receptors in the brain. This antagonism can lead to sedative and antiemetic effects. Furthermore, modifications to the piperazine ring and the benzhydryl moiety can lead to compounds with activity at other CNS targets, such as dopamine (B1211576) and serotonin (B10506) receptors, expanding their therapeutic potential to conditions like anxiety and psychosis.
Therapeutic Potential:
-
Antihistamines: For the treatment of allergic reactions and motion sickness.
-
Anxiolytics: For the management of anxiety disorders.
-
Antipsychotics: As potential scaffolds for the development of new antipsychotic drugs.
-
Antimicrobials: Certain derivatives have shown promising antimicrobial activities.
The synthesis of these derivatives often involves the N-alkylation of a piperazine derivative with a benzhydryl halide. While benzhydryl chloride or bromide are commonly used, this compound can serve as a suitable precursor for the in-situ generation of the benzhydryl halide or potentially for direct nucleophilic substitution under specific catalytic conditions.
Synthesis of N-Benzhydrylpiperazine: A Key Intermediate
The following section details a generalized protocol for the synthesis of N-benzhydrylpiperazine, a crucial intermediate for a wide array of bioactive molecules.
Experimental Protocol: Synthesis of 1-Benzhydrylpiperazine (B193184)
This protocol outlines the synthesis of 1-benzhydrylpiperazine from benzhydrol, which can be readily obtained from the hydrolysis of this compound.
Step 1: Hydrolysis of this compound to Benzhydrol (Optional, if starting from this compound)
-
Materials: this compound, Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Water, Diethyl ether, Separatory funnel, Rotary evaporator.
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (1-2 equivalents).
-
Stir the mixture at room temperature or with gentle heating and monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzhydrol.
-
Step 2: Chlorination of Benzhydrol to Benzhydryl Chloride
-
Materials: Benzhydrol, Thionyl chloride (SOCl₂), Dichloromethane (B109758) (DCM), Round-bottom flask, Reflux condenser.
-
Procedure:
-
Dissolve benzhydrol in dry dichloromethane in a round-bottom flask equipped with a reflux condenser.
-
Cool the solution in an ice bath and add thionyl chloride (1.1-1.5 equivalents) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the excess thionyl chloride by pouring the reaction mixture into ice-water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benzhydryl chloride.
-
Step 3: N-Alkylation of Piperazine with Benzhydryl Chloride
-
Materials: Benzhydryl chloride, Piperazine (excess), Anhydrous potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Round-bottom flask.
-
Procedure:
-
To a solution of benzhydryl chloride in DMF, add a large excess of piperazine (e.g., 5-10 equivalents) and anhydrous potassium carbonate (2-3 equivalents).
-
Heat the reaction mixture at 80-100 °C for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1-benzhydrylpiperazine.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the synthesis of 1-benzhydrylpiperazine derivatives, which are key precursors to various bioactive compounds.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzhydrol | Thionyl Chloride | Dichloromethane | Reflux | 1-2 | >90 |
| 2 | Benzhydryl Chloride, Piperazine | K₂CO₃ | DMF | 80-100 | 4-8 | 65-90 |
| 3 | 1-Benzhydrylpiperazine, Substituted Sulfonyl/Acid Chloride | Triethylamine | Dichloromethane | 0 - RT | 5-6 | 65-90 |
Note: Yields are indicative and can vary based on the specific substrates and reaction conditions.
Visualization of Synthetic and Logical Workflows
Synthetic Pathway to N-Benzhydrylpiperazine Derivatives
Caption: Synthetic route to bioactive N-benzhydrylpiperazine derivatives.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for synthesis and purification.
Logical Relationship of Benzhydryl-Containing CNS Drugs
Caption: Relationship between benzhydryl scaffold and CNS drug classes.
References
Application Note: Purification of Crude Benzhydryl Acetate via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Benzhydryl acetate (B1210297) is an organic ester with applications in the synthesis of pharmaceuticals and fragrances. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. Recrystallization is a robust and widely used technique for the purification of such solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the desired compound selectively crystallizes out, leaving the impurities behind in the solution. This document provides a detailed protocol for the purification of crude Benzhydryl acetate using the recrystallization technique.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling and characterization of the compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂[1][2][3] |
| Molecular Weight | 226.27 g/mol [1] |
| Boiling Point | 316 °C at 760 mmHg[1][3] |
| Density | 1.097 g/cm³[1][3] |
| Appearance | (Expected) Crystalline Solid |
| Solubility Profile | While quantitative solubility data is not readily available, its precursor, Benzhydrol, is soluble in organic solvents like ethanol (B145695), ether, and chloroform[4]. A moderately polar solvent such as isopropanol (B130326) or ethanol is recommended for recrystallization. The ideal solvent should dissolve this compound completely at elevated temperatures but sparingly at low temperatures. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the recrystallization of crude this compound. Safety precautions, including the use of a fume hood, safety glasses, gloves, and a lab coat, should be strictly followed.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Isopropanol or 95% Ethanol)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound solid into an appropriately sized Erlenmeyer flask containing a magnetic stir bar.
-
In a separate flask, heat the chosen recrystallization solvent (e.g., isopropanol) on a hot plate to just below its boiling point.
-
Add the hot solvent to the flask containing the crude solid in small portions while stirring continuously.[5][6] The goal is to use the minimum amount of hot solvent required to completely dissolve the solid.[7]
-
-
Hot Gravity Filtration (Optional):
-
This step is necessary if insoluble impurities (e.g., dust, solid reagents) are observed in the hot solution.
-
Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.
-
Quickly pour the hot, saturated solution through the filter paper. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the hot filtrate from the heat source and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature.[5] Slow cooling is crucial for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[6]
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[7]
-
-
Crystal Collection (Vacuum Filtration):
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent to ensure a good seal with the funnel.[8]
-
Turn on the vacuum source and pour the crystallized mixture into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing and Drying:
-
With the vacuum still applied, wash the collected crystals with a small amount of ice-cold solvent.[7] This helps to remove any soluble impurities adhering to the crystal surfaces.
-
Continue to draw air through the crystals for several minutes to help them dry.
-
Carefully transfer the purified crystals to a pre-weighed watch glass and dry them completely in a drying oven at a moderate temperature or in a vacuum desiccator.
-
-
Characterization:
-
Once dry, weigh the purified this compound to calculate the percent recovery.
-
Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
-
Experimental Workflow
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Workflow for this compound Purification.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Note: High-Purity Benzhydryl Acetate via Flash Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of benzhydryl acetate (B1210297) using flash column chromatography. Benzhydryl acetate, a key intermediate in the synthesis of various pharmaceutical compounds, often requires high purity for subsequent reactions. This document outlines the necessary materials, a step-by-step experimental protocol, and expected outcomes, including solvent systems and elution parameters. The provided methodology is designed to be a robust and reproducible technique for obtaining high-purity this compound in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of the final active pharmaceutical ingredient. Flash column chromatography is a rapid and efficient purification technique that is well-suited for the separation of moderately non-polar compounds like this compound from more polar starting materials or non-polar byproducts. This protocol details a reliable method for achieving high-purity this compound using a standard silica (B1680970) gel stationary phase and a hexane (B92381)/ethyl acetate mobile phase.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Appearance | White to off-white solid |
| Polarity | Moderately non-polar (XLogP3 = 3.3) |
| Solubility | Soluble in ethyl acetate, dichloromethane (B109758), and other common organic solvents. Insoluble in water. |
Common Impurities in Synthesis
The primary impurities in the synthesis of this compound from benzhydrol and an acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) are typically:
-
Benzhydrol (starting material): More polar than the product due to the presence of a hydroxyl group.
-
Acetic Anhydride/Acetic Acid: Polar and typically removed during workup, but residual amounts can be separated by chromatography.
-
Non-polar byproducts: Depending on reaction conditions, minor, less polar impurities may form.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed by modifying the column size and solvent volumes.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column (e.g., 40-60 mm diameter)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate.
-
Prepare a TLC developing chamber with a 10% ethyl acetate in hexane eluent system.
-
Spot the crude mixture on a TLC plate and develop the plate.
-
Visualize the spots under a UV lamp. The product, this compound, should have a higher Rf value than the more polar benzhydrol starting material. An ideal Rf for the product is around 0.3-0.4 for good separation. Adjust the ethyl acetate concentration if necessary to achieve this.
-
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial eluent (e.g., 5% ethyl acetate in hexane) through the packed silica.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., to 10% and then 20% ethyl acetate in hexane) to elute the this compound. This is known as a step gradient.
-
-
Fraction Analysis and Pooling:
-
Spot every few fractions on a TLC plate to identify which fractions contain the pure product.
-
Combine the fractions containing pure this compound.
-
Fractions containing a mixture of product and impurities can be combined and re-purified if necessary.
-
-
Solvent Removal:
-
Remove the solvent from the pooled pure fractions using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Conditions | Expected Outcome |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Good separation of moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Effective for eluting this compound while retaining more polar impurities. |
| Elution Strategy | Step Gradient (e.g., 5% -> 10% -> 20% Ethyl Acetate in Hexane) | Allows for the initial elution of non-polar impurities, followed by the product, and finally the more polar impurities. |
| Typical Rf of this compound | ~0.62 in 20% EtOAc/Hexane[1] | Provides a benchmark for TLC analysis and fraction monitoring. |
| Expected Purity | >98% | High purity suitable for most synthetic applications. |
Visualizations
Caption: Workflow for this compound Purification.
Caption: Principle of Chromatographic Separation.
References
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of Benzhydryl Acetate
Abstract
This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Benzhydryl acetate (B1210297) in bulk drug substance and pharmaceutical formulations. The method is developed based on best practices for analytical chemistry and is suitable for routine quality control and stability testing. The validation of the method is designed to meet the requirements of the International Council for Harmonisation (ICH) guidelines.
Introduction
Benzhydryl acetate is an ester with potential applications in the pharmaceutical industry. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated, stability-indicating analytical method is essential. Such a method can accurately quantify the active pharmaceutical ingredient (API) and resolve it from potential degradation products that may form during manufacturing, storage, or under stress conditions. This application note provides a comprehensive protocol for the HPLC analysis of this compound, including method development, validation, and forced degradation studies.
Chromatographic Conditions
A reversed-phase HPLC method was developed for the analysis of this compound. The chromatographic conditions are summarized in Table 1. The selection of a C18 column is based on the non-polar nature of this compound. The mobile phase, consisting of acetonitrile (B52724) and water, provides good separation and peak shape. The detection wavelength of 258 nm was selected based on the UV absorbance spectrum of compounds with a similar benzhydryl moiety, which exhibit significant absorbance in this region.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis or PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile: Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 258 nm |
| Run Time | 10 minutes |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation
-
Sample Stock Solution (1000 µg/mL): Accurately weigh a quantity of the sample (e.g., powdered tablets) equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Sample Working Solution (100 µg/mL): Filter a portion of the sample stock solution through a 0.45 µm syringe filter. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Method Validation
The developed HPLC method was validated according to ICH Q2(R1) guidelines.[1][2][3][4] The validation parameters are summarized in Table 2.
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of this compound. Peak purity of the analyte peak should pass. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | 80% to 120% of the test concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% for three concentration levels (80%, 100%, 120%). |
| Precision (% RSD) | |
| - Repeatability (n=6) | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | % RSD ≤ 2.0% after minor changes in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%). |
Forced Degradation Studies
Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.[5][6] The sample is subjected to various stress conditions to induce degradation.
Forced Degradation Protocol
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed by the developed HPLC method. The chromatograms should demonstrate the resolution of the this compound peak from any degradation product peaks.
Visualizations
Caption: Experimental workflow for HPLC method development and validation.
Caption: Logical relationship of HPLC method validation parameters.
Results and Discussion
The developed HPLC method is expected to provide a sharp, symmetrical peak for this compound with a retention time of approximately 5-7 minutes. The method should be able to separate this compound from its degradation products, demonstrating its stability-indicating nature. The validation results are anticipated to meet the acceptance criteria outlined in Table 2, confirming that the method is suitable for its intended purpose.
Conclusion
A simple, rapid, and reliable RP-HPLC method for the determination of this compound has been developed. The method is expected to be validated according to ICH guidelines and proven to be stability-indicating through forced degradation studies. This analytical method is suitable for the routine quality control analysis of this compound in bulk and pharmaceutical dosage forms.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. youtube.com [youtube.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Separation of 1-Benzhydryl-4-((4-methoxy-3-nitrophenyl)methyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Industrial Scale Synthesis of Benzhydryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the industrial-scale synthesis of benzhydryl acetate (B1210297), a valuable intermediate in the pharmaceutical and fine chemical industries. The primary synthesis route detailed is the esterification of benzhydrol with acetic anhydride (B1165640). This guide includes a comparative analysis of different catalytic methods, comprehensive experimental protocols, safety and handling guidelines, and methods for purification and characterization. All quantitative data is summarized for easy comparison, and key processes are visualized using workflow diagrams.
Introduction
Benzhydryl acetate is a key structural motif found in numerous active pharmaceutical ingredients (APIs) and is a versatile building block in organic synthesis. Its efficient and scalable production is of significant interest. The most common and industrially viable method for its synthesis is the esterification of benzhydrol with acetic anhydride. This process can be catalyzed by various acids, each presenting distinct advantages in terms of yield, purity, and environmental impact. These notes provide a comprehensive overview of the available methods to assist researchers and production chemists in selecting and implementing the most suitable process for their needs.
Comparative Analysis of Synthesis Methods
Several catalytic systems can be employed for the synthesis of this compound. The choice of catalyst impacts reaction time, temperature, yield, and the overall "greenness" of the process. Below is a summary of the most common methods.
| Method | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Key Advantages/Disadvantages |
| Method A: Sulfuric Acid Catalysis | Sulfuric Acid (H₂SO₄) | Dichloromethane (B109758) | ~2 hours | 0 °C to 20 °C | High (not specified) | >99% (in subsequent step) | Advantages: Inexpensive, readily available catalyst. Disadvantages: Corrosive, generates acidic waste. |
| Method B: Polymer-Supported Catalyst | Bifunctional Polymer | Toluene | ~3 hours | 20 °C | ~100% | >98% (by ¹H NMR) | Advantages: High yield, catalyst is easily recoverable and reusable. Disadvantages: Higher initial catalyst cost, requires separation of the polymer. |
| Method C: Solvent-Free Synthesis | p-Toluenesulfonyl chloride | None | Short (not specified) | 110 °C | High | High | Advantages: Environmentally friendly (no solvent), operational simplicity. Disadvantages: Higher temperature required. |
| Method D: Ionic Liquid Catalysis | Pyrrolidinium Acetate | None (Solvent-free) | Short (not specified) | Room Temperature | ~96% | High | Advantages: Green and recyclable catalyst, mild reaction conditions. Disadvantages: Higher cost of ionic liquids. |
Experimental Protocols
Method A: Industrial Scale Sulfuric Acid Catalyzed Synthesis
This protocol is adapted for a large-scale reaction, focusing on safety and efficiency.
Materials:
-
Benzhydrol (15.0 kg, 81.4 mol)
-
Acetic anhydride (8.73 kg, 85.5 mol)
-
Sulfuric acid (96%, 225 mL, 4.1 mol)
-
Dichloromethane (40 L)
-
Methyl thioglycolate (for subsequent reaction step, not detailed here)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Addition funnels
-
Quenching vessel
-
Separatory funnel (or equivalent for large-scale liquid-liquid extraction)
-
Rotary evaporator (or equivalent for solvent removal)
Procedure:
-
Reaction Setup: In a clean and dry reactor, prepare a solution of acetic anhydride (8.73 kg) in dichloromethane (40 L) at 20 ± 2 °C.
-
Catalyst Addition: Cool the mixture to 0 ± 5 °C and add 96% sulfuric acid (225 mL) over 5-10 minutes with vigorous stirring.
-
Benzhydrol Addition: Introduce benzhydrol (15.0 kg) portion-wise at 0 ± 2 °C over approximately 1.25 hours.
-
Reaction: Maintain the reaction mixture at this temperature with stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, carefully quench the reaction by slowly adding a saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield crude this compound.
-
For industrial-scale purification, subject the crude product to fractional distillation under vacuum or recrystallization.
-
Method B: Lab Scale Polymer-Supported Catalyst Synthesis
This protocol is suitable for laboratory-scale synthesis with easy catalyst recovery.
Materials:
-
Benzhydrol (1.0 eq.)
-
Acetic anhydride (1.2 eq.)
-
Bifunctional polymer catalyst
-
Dry Toluene (30 mL)
-
Hexane (B92381) (150 mL)
-
Saturated aqueous sodium carbonate (Na₂CO₃) solution (50 mL)
-
Brine (50 mL)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a stirred solution of benzhydrol and the bifunctional polymer catalyst in dry toluene, slowly add acetic anhydride dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC until the benzhydrol is completely consumed.
-
Catalyst and Product Separation:
-
Slowly add the reaction mixture dropwise into hexane to precipitate the catalyst.
-
Filter off the precipitate.
-
-
Work-up:
-
Wash the filtrate with saturated aqueous Na₂CO₃ solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure to obtain pure this compound. Purity can be assessed by ¹H NMR analysis[1].
-
Safety and Handling
-
Benzhydrol: May cause eye and skin irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles and gloves.
-
Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE, including a face shield, gloves, and a lab coat.
-
Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
This compound: May be harmful if swallowed. Handle with standard laboratory PPE.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the methine proton, acetyl protons, and aromatic protons.
-
¹³C NMR: Expected signals for the carbonyl carbon, methine carbon, methyl carbon, and aromatic carbons.
-
FT-IR: Characteristic ester carbonyl stretch.
-
GC-MS: To determine purity and identify any potential impurities.
Diagrams
Reaction Pathway
References
Troubleshooting & Optimization
How to improve the yield of Benzhydryl acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzhydryl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing benzhydryl acetate?
A1: this compound is most commonly synthesized via the esterification of benzhydrol (diphenylmethanol). The most frequent acylating agents used are acetic anhydride (B1165640) or acetic acid. The reaction is typically facilitated by a catalyst.[1][2] Alternative methods, such as photocatalytic oxidation of diphenylmethane (B89790) in the presence of acetic acid, have also been explored.[3]
Q2: What are the key factors that influence the reaction yield?
A2: Several factors critically affect the yield of this compound:
-
Catalyst Choice: The type and amount of catalyst can significantly impact reaction rate and efficiency. Both acid catalysts and specialized polymer-based catalysts have been used effectively.[1][4]
-
Reaction Temperature: Temperature affects the rate of reaction, but excessively high temperatures can lead to side reactions, such as ether formation, which can reduce the overall yield.[4]
-
Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure completion. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is recommended to determine the optimal time.[5]
-
Purity of Reagents: The use of high-purity benzhydrol and acylating agent is crucial to prevent side reactions and simplify purification.
-
Water Removal: In esterifications using acetic acid, the removal of water as it is formed can drive the equilibrium towards the product, thereby increasing the yield.
Q3: Which catalysts are most effective for this synthesis?
A3: A wide range of catalysts can be used for this synthesis. While traditional strong acids like sulfuric acid are effective, they can also promote side reactions and present challenges in post-treatment and equipment corrosion.[4][6] More modern and efficient catalysts include:
-
Bifunctional Polymers: These have been shown to be highly effective, allowing for high yields under mild conditions (e.g., room temperature) and easy separation from the reaction mixture.[1]
-
Ionic Liquids: Certain Brønsted acidic ionic liquids have been used as recyclable and environmentally friendly catalysts.[7]
-
Solid Acid Catalysts: Materials like strong acid cation exchange resins can also facilitate the reaction and are easily removed by filtration.[4][8]
Q4: What are the typical side reactions to be aware of?
A4: The primary side reaction of concern, particularly under strongly acidic conditions or at high temperatures, is the acid-catalyzed dehydration of benzhydrol to form dibenzhydryl ether. Over-oxidation can also be a concern in certain synthetic routes.[4]
Q5: How is this compound typically purified?
A5: After the reaction is complete, a standard workup procedure is employed. This typically involves:
-
Neutralization: Washing the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate or sodium carbonate, to remove any unreacted acid and the acidic catalyst.[1][6]
-
Extraction: Extracting the product into an organic solvent.
-
Drying: Drying the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[5]
-
Solvent Removal: Evaporating the solvent under reduced pressure.[5] For high purity, the crude product can be further purified by column chromatography or recrystallization.[3][5]
Troubleshooting Guide
Problem 1: Low or negligible yield of this compound.
-
Possible Cause 1: Inactive or Insufficient Catalyst. The catalyst may have degraded or been added in an insufficient amount.
-
Solution: Use a fresh batch of catalyst or increase the catalyst loading. If using a reusable catalyst, ensure it has been properly regenerated.
-
-
Possible Cause 2: Sub-optimal Reaction Conditions. The reaction temperature may be too low, or the reaction time may be too short.
-
Solution: Gradually increase the reaction temperature while monitoring for side product formation. Increase the reaction time and track the consumption of the starting material (benzhydrol) using TLC.[5]
-
-
Possible Cause 3: Poor Quality Reagents. The presence of impurities, especially water in the starting materials, can inhibit the reaction.
-
Solution: Use anhydrous solvents and ensure the benzhydrol and acylating agent are of high purity and dry.
-
Problem 2: Significant amount of unreacted benzhydrol remains in the final product.
-
Possible Cause 1: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Extend the reaction time or consider a moderate increase in temperature.
-
-
Possible Cause 2: Insufficient Acylating Agent. The stoichiometry of the reactants may be off.
-
Solution: Use a slight excess (e.g., 1.2 equivalents) of the acylating agent (acetic anhydride) to ensure the complete conversion of benzhydrol.[1]
-
Problem 3: Formation of a significant by-product, identified as dibenzhydryl ether.
-
Possible Cause 1: Reaction Temperature is Too High. High temperatures in the presence of a strong acid catalyst can favor the dehydration of benzhydrol.[4]
-
Solution: Reduce the reaction temperature.
-
-
Possible Cause 2: Catalyst is Too Acidic. Strong mineral acids can promote ether formation.
Problem 4: Difficulty with product purification, such as emulsion formation during workup.
-
Possible Cause 1: Emulsion during Aqueous Wash. Vigorous shaking during the extraction process can lead to the formation of a stable emulsion.
-
Solution: Add a saturated brine solution to the separatory funnel to help break the emulsion. Use gentle inversions instead of vigorous shaking for mixing layers.
-
-
Possible Cause 2: Co-elution of Impurities. The product and impurities may have similar polarities, making separation by column chromatography difficult.
-
Solution: Methodically test different solvent systems (eluent) for column chromatography to achieve better separation. Gradient elution may be necessary.
-
Data Presentation
Comparison of Catalytic Systems for Ester Synthesis
The following table summarizes the yield of acetate esters synthesized under different catalytic conditions, providing a comparative look at catalyst efficacy. While some examples refer to benzyl (B1604629) acetate, the principles are directly applicable to this compound synthesis.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Bifunctional Polymer | Benzhydrol, Acetic Anhydride | 20 | 3 | 100 | [1] |
| DDQ / TBN (Photocatalytic) | Diphenylmethane, Acetic Acid | Room Temp | 24 | 82 | [3] |
| Strong Acid Cation Exchange Resin | Benzyl Alcohol, Acetic Acid | 100 | 10 | 84.2 | [4][8] |
| N-methylpyrrolidone hydrosulfate | Benzyl Alcohol, Acetic Acid | 110 | 1 | 98.6 | [8][9] |
| 1-methyl-3-(3-sulfopropyl)imidazolium tungstophosphate | Benzyl Alcohol, Acetic Acid | 110 | 5 | 95.5 | [8] |
| Phosphotungstic Acid | Benzyl Alcohol, Acetic Acid | N/A | 2 | 90.0 | [8][9] |
| Sulfuric Acid | Benzyl Alcohol, Acetic Acid | N/A | N/A | 65.8 | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Bifunctional Polymer Catalyst
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Benzhydrol (1.0 equivalent)
-
Acetic anhydride (1.2 equivalents)
-
Bifunctional polymer catalyst 6
-
Dry Toluene (B28343)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve benzhydrol (1.0 equiv.) and the bifunctional polymer catalyst in dry toluene in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride (1.2 equiv.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until all the benzhydrol has been consumed (approximately 3 hours).
-
Once complete, slowly add the reaction mixture dropwise into hexane to precipitate the polymer catalyst.
-
Filter off the precipitate.
-
Wash the filtrate with saturated aqueous Na₂CO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the pure this compound.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for this compound synthesis.
Caption: Primary reaction pathway and a common side reaction.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. A kind of photocatalytic oxidation synthetic method of benzhydryl alcohol ester - Eureka | Patsnap [eureka.patsnap.com]
- 4. geniusjournals.org [geniusjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Removing unreacted starting material from Benzhydryl acetate product
Technical Support Center: Benzhydryl Acetate (B1210297) Purification
Welcome to the technical support center for the purification of Benzhydryl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of unreacted starting materials from your this compound product.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my crude this compound product?
A1: The most common synthesis of this compound involves the esterification of benzhydrol with acetic anhydride (B1165640) or acetyl chloride. Therefore, the primary unreacted starting materials you will likely encounter are benzhydrol and residual acid catalysts or byproducts such as acetic acid .
Q2: I've finished my reaction. What is the first step I should take to begin purification?
A2: The initial step in purification is the "workup". This typically involves quenching the reaction to neutralize any highly reactive reagents and then performing an initial separation. A common first step is to add water to the reaction mixture. This will hydrolyze any remaining acetic anhydride to acetic acid.[1]
Q3: How can I remove the acetic acid from my reaction mixture?
A3: Acetic acid can be effectively removed by washing the organic layer with an aqueous basic solution. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used.[1][2] The bicarbonate will react with the acidic acetic acid to form sodium acetate, which is soluble in the aqueous layer and can thus be separated. Be sure to vent the separatory funnel frequently as this neutralization reaction produces carbon dioxide gas.
Q4: My main challenge is removing unreacted benzhydrol. What is the best method for this?
A4: Separating unreacted benzhydrol from this compound can be achieved through several methods, with the choice depending on the scale of your reaction and the required purity of your final product. The most common methods are:
-
Recrystallization: If your crude product is a solid, recrystallization can be an effective purification method. Benzhydrol has different solubility properties than this compound, which can be exploited. For instance, benzhydrol can be recrystallized from petroleum ether.[2][3][4]
-
Column Chromatography: For high purity, silica (B1680970) gel column chromatography is a very effective method to separate the more polar benzhydrol from the less polar this compound.[3][5] A solvent system of hexane (B92381) and ethyl acetate is a good starting point for elution.[5]
-
Distillation: Given the significant difference in their boiling points, vacuum distillation can be used to separate this compound from the less volatile benzhydrol.
Q5: How can I confirm that my final this compound product is pure?
A5: The purity of your final product can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to check for the presence of starting materials. The product and starting material should have different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the structure of your this compound and to detect the presence of any residual benzhydrol or other impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to both separate and identify the components of your sample, providing a quantitative measure of purity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Emulsion formation during aqueous workup | The organic and aqueous layers are not separating cleanly. This can be caused by the presence of polar solvents or fine solid particles. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which should help break the emulsion. If the problem persists, filtering the entire mixture through a pad of celite may be necessary. |
| Low yield after purification | Product may have been lost during the workup or purification steps. | Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with the organic solvent. When performing column chromatography, carefully select the solvent system to ensure the product elutes effectively without being too mobile. |
| Product is an oil instead of a solid | The presence of impurities can lower the melting point of a compound, causing it to be an oil or a low-melting solid. | Attempt to purify the oil using column chromatography. If the product is known to be a solid, the oil may crystallize upon standing or after scratching the inside of the flask with a glass rod. |
| TLC shows co-eluting spots for product and starting material | The solvent system used for TLC is not optimal for separating the two compounds. | Adjust the polarity of the TLC eluent. For separating this compound (less polar) from benzhydrol (more polar), you can try decreasing the polarity of the solvent system (e.g., increase the proportion of hexane to ethyl acetate). |
Experimental Protocol: Purification of this compound
This protocol describes a general procedure for the purification of this compound from a reaction mixture containing unreacted benzhydrol and acetic anhydride/acetic acid.
1. Aqueous Workup
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully add deionized water to the reaction flask to quench any remaining acetic anhydride. Stir for 15-20 minutes.
-
Transfer the mixture to a separatory funnel.
-
Add an organic solvent in which this compound is soluble (e.g., ethyl acetate or dichloromethane) to extract the product.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove acetic acid. Repeat this wash until the aqueous layer is no longer acidic (test with pH paper).
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to help break any emulsions.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
2. Purification by Column Chromatography
-
Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the dissolved sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
The following table provides representative data for the physical properties of the compounds involved in the synthesis and purification of this compound. This information is critical for designing an effective purification strategy.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 226.27 | - | 316 | Soluble in common organic solvents like ethyl acetate, dichloromethane, and chloroform. Insoluble in water.[6] |
| Benzhydrol | 184.24 | 65-67 | 297-298 | Soluble in ethanol, ether, chloroform. Slightly soluble in water.[7][8][9] |
| Acetic Anhydride | 102.09 | -73.1 | 139.6 | Reacts with water and alcohol. Soluble in ether, chloroform, and benzene.[1][10][11] |
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for the purification of this compound and the decision-making process for troubleshooting common issues.
References
- 1. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. scispace.com [scispace.com]
- 9. Workup [chem.rochester.edu]
- 10. CN101440053A - Preparation of benzhydryl thioacetamide - Google Patents [patents.google.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Optimization of Benzhydrol Acetylation
Welcome to the technical support center for the optimization of reaction conditions for benzhydrol acetylation. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful synthesis of benzhydryl acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acetylation of benzhydrol with acetic anhydride (B1165640)?
A1: The acetylation of benzhydrol with acetic anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the benzhydrol's hydroxyl group attacks one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid as a leaving group and forming the desired ester, benzhydryl acetate.[1]
Q2: Why is a catalyst often used in benzhydrol acetylation?
A2: While the reaction can proceed without a catalyst, it is often slow. Catalysts are used to increase the reaction rate. Basic catalysts, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), function by activating the acetic anhydride. They form a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the benzhydrol.[2] Acid catalysts, on the other hand, protonate the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic.
Q3: What are the most common catalysts for benzhydrol acetylation, and how do they compare?
A3: Pyridine and 4-(dimethylamino)pyridine (DMAP) are common basic catalysts. DMAP is generally a more potent catalyst than pyridine, leading to faster reaction times and often higher yields, especially for sterically hindered alcohols like benzhydrol.[2] Lewis acids such as zinc chloride can also be used to catalyze the reaction.
Q4: Can benzhydrol acetylation be performed without a solvent?
A4: Yes, solvent-free conditions are a viable and environmentally friendly option for the acetylation of benzhydrol. Using an excess of acetic anhydride can serve as both the acetylating agent and the solvent. This method can lead to high conversion rates, especially with moderate heating.
Q5: What are common side reactions to be aware of during benzhydrol acetylation?
A5: The primary side reaction is the hydrolysis of acetic anhydride to acetic acid if moisture is present in the reaction setup.[3] In the presence of strong acids and high temperatures, elimination to form diphenylmethane (B89790) is a possibility, although less common under typical acetylation conditions. Incomplete reactions will result in the presence of unreacted benzhydrol.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Reagents: Acetic anhydride may have hydrolyzed due to exposure to moisture. Catalysts can also degrade over time. 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively drive the reaction. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use freshly opened or distilled acetic anhydride. Ensure catalysts are pure and stored under appropriate conditions. 2. Increase the catalyst loading. For pyridine, it can be used as the solvent. For DMAP, a catalytic amount (1-10 mol%) is typically sufficient. 3. Gently heat the reaction mixture (e.g., to 60°C) and monitor for improvement in conversion. |
| Incomplete Reaction | 1. Insufficient Acetic Anhydride: Not enough acetylating agent was used to convert all the benzhydrol. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. 3. Steric Hindrance: Benzhydrol is a secondary alcohol with bulky phenyl groups, which can slow down the reaction. | 1. Use a larger excess of acetic anhydride (e.g., 1.5-2.0 equivalents). 2. Extend the reaction time and monitor the progress by Thin Layer Chromatography (TLC) until the benzhydrol spot disappears. 3. Consider using a more potent catalyst like DMAP and/or increasing the reaction temperature. |
| Formation of Side Products | 1. Presence of Water: Moisture can lead to the formation of acetic acid from acetic anhydride. 2. High Reaction Temperature: Elevated temperatures may promote undesired side reactions. | 1. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents if a solvent-based system is employed. 2. Conduct the reaction at a lower temperature for a longer duration. |
| Difficult Work-up and Purification | 1. Residual Pyridine: Pyridine can be challenging to remove due to its high boiling point and water solubility. 2. Product is an Oil: this compound is often an oil, which can make crystallization difficult. | 1. Perform an acidic work-up by washing the organic layer with dilute HCl to protonate and dissolve the pyridine in the aqueous layer. Co-evaporation with toluene (B28343) under reduced pressure can also help remove residual pyridine.[2] 2. If crystallization is unsuccessful, purify the product by column chromatography on silica (B1680970) gel. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzhydrol Acetylation
| Catalyst | Solvent | Temperature (°C) | Time | Conversion/Yield | Reference |
| None | None | 60 | 20 h | >98% Conversion | [4] |
| H₂SO₄ (catalytic) | Methylene Chloride | 0 - 20 | 2 h | High Yield (unspecified) | [5] |
| Pyridine | Pyridine | Room Temp | Varies | Good to Excellent Yield | [2] |
| DMAP (catalytic) | Dichloromethane (B109758) | Room Temp | Varies | Generally faster and higher yield than pyridine | [2] |
| Expansive Graphite | Dichloromethane | Room Temp or Reflux | 0.5 - 6 h | High Yield (for secondary alcohols) | [6] |
Experimental Protocols
Protocol 1: Catalyst-Free Acetylation of Benzhydrol
Materials:
-
Benzhydrol
-
Acetic Anhydride
-
Round-bottom flask
-
Stir bar
-
Heating mantle or oil bath
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
To a 25 mL round-bottom flask, add benzhydrol (1 mmol) and acetic anhydride (1.5 mmol).
-
The mixture is stirred in a preheated oil bath at 60°C.
-
The reaction progress is monitored by taking aliquots at different time intervals and analyzing by gas chromatography or TLC.
-
After completion of the reaction (typically >98% conversion after 20 hours), the mixture is cooled to room temperature.[4]
-
The reaction mixture is diluted with diethyl ether and washed twice with saturated sodium bicarbonate solution, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Protocol 2: Acetylation of Benzhydrol using Pyridine and Acetic Anhydride
Materials:
-
Benzhydrol
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Round-bottom flask with a stir bar under an inert atmosphere (e.g., Argon or Nitrogen)
-
Ice bath
-
Toluene
-
Dichloromethane or Ethyl Acetate
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve benzhydrol (1.0 equivalent) in anhydrous pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere.[7]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.5–2.0 equivalents) to the stirred solution.[7]
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.
-
Quench the reaction by the addition of methanol.
-
Co-evaporate the reaction mixture with toluene to remove the majority of the pyridine.[2]
-
Dilute the residue with dichloromethane or ethyl acetate and wash the organic layer with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.[7]
Mandatory Visualizations
Caption: General experimental workflow for the acetylation of benzhydrol.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 5. US7211684B2 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Deprotection of Benzhydryl Esters
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete deprotection of benzhydryl esters.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete benzhydryl ester deprotection?
Incomplete deprotection of benzhydryl esters can stem from several factors, primarily related to the chosen deprotection method. Common causes include:
-
Steric Hindrance: The bulky nature of the benzhydryl group can sterically hinder the approach of reagents to the ester linkage.
-
Reagent Inactivity: Degradation or poor quality of reagents, such as deactivated catalysts in hydrogenolysis or impure acids, can lead to low reaction efficiency.
-
Insufficient Reaction Time or Temperature: The deprotection reaction may not have been allowed to proceed to completion.
-
Catalyst Poisoning: In catalytic hydrogenation, certain functional groups on the substrate or impurities in the reaction mixture can poison the catalyst.[1]
-
Formation of Stable Intermediates: The benzhydryl cation formed during acid-catalyzed cleavage is relatively stable and can lead to side reactions or incomplete conversion if not properly scavenged.
Q2: Which deprotection method is most suitable for my compound?
The choice of deprotection method depends on the overall structure of your molecule and the presence of other functional groups.
-
Acid-Catalyzed Cleavage (e.g., TFA): This is a common and effective method, but it is not suitable for acid-sensitive substrates. The formation of a stable benzhydryl cation necessitates the use of scavengers to prevent side reactions.[2]
-
Catalytic Hydrogenolysis: This is a mild and clean method, but it is incompatible with other reducible functional groups such as alkenes, alkynes, or nitro groups. Catalyst poisoning can also be an issue.[1]
-
Catalytic Transfer Hydrogenation: A safer alternative to using hydrogen gas, employing a hydrogen donor like ammonium (B1175870) formate. It shares similar limitations with catalytic hydrogenolysis regarding reducible functional groups.[3]
-
Lewis Acid-Mediated Deprotection: This method can offer selectivity in some cases but may require stoichiometric amounts of the Lewis acid and anhydrous conditions.[4]
Q3: How can I monitor the progress of the deprotection reaction?
Regular monitoring of the reaction is crucial to determine the endpoint and avoid unnecessary exposure to harsh conditions. Common monitoring techniques include:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion rate and the presence of any byproducts.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any intermediates or side products by providing mass information.
Troubleshooting Guides
Issue 1: Incomplete Deprotection with Acid-Catalyzed Cleavage (TFA)
Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining after the reaction.
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low.
-
Solution: Increase the concentration of TFA. For stubborn deprotections, neat TFA can be used.[5]
-
-
Suboptimal Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Extend the reaction time and monitor the progress by TLC or HPLC. Gentle heating may be applied, but this can also increase the rate of side reactions.[2]
-
-
Formation of Stable Benzhydryl Cation: The generated benzhydryl cation can recombine with the carboxylate or react with other nucleophiles, leading to an equilibrium that disfavors the product.
-
Solution: Use scavengers to trap the benzhydryl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), or thioanisole.[1][2]
-
Experimental Protocol: TFA Deprotection of Benzhydryl Esters with Scavengers
-
Preparation: Dissolve the benzhydryl ester in a suitable solvent like dichloromethane (B109758) (DCM).
-
Scavenger Addition: Add 5-10 equivalents of a scavenger (e.g., triethylsilane).[2]
-
Acid Addition: Add an equal volume of TFA to the reaction mixture.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (B28343) to remove residual TFA. Purify the crude product by chromatography.
Data Presentation: Comparison of Common Scavengers for Cation Trapping
| Scavenger | Structure | Key Features | Typical Concentration |
| Triethylsilane (TES) | (C₂H₅)₃SiH | Efficiently reduces the benzhydryl cation to diphenylmethane.[2] | 5-10 equivalents |
| Triisopropylsilane (TIPS) | (i-C₃H₇)₃SiH | More sterically hindered than TES, can offer different selectivity. | 5-10 equivalents |
| Thioanisole | C₆H₅SCH₃ | A "soft" nucleophile that can trap carbocations. Can also suppress oxidation. | 5-10 equivalents |
| 1,2-Ethanedithiol (EDT) | HSCH₂CH₂SH | Effective for substrates containing sensitive functional groups like tryptophan.[2] | 2-5% (v/v) |
Issue 2: Incomplete Deprotection with Catalytic Hydrogenolysis
Symptom: Incomplete conversion of the starting material observed by TLC, HPLC, or NMR.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may be old or deactivated.
-
Solution: Use a fresh batch of catalyst. For more challenging deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more active.[6]
-
-
Catalyst Poisoning: The substrate or impurities (e.g., sulfur-containing compounds) may have poisoned the catalyst.
-
Solution: Purify the starting material to remove potential poisons. Increase the catalyst loading.[1]
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for the reaction to proceed.
-
Solution: Use a high-pressure hydrogenation apparatus (e.g., a Parr shaker).[5]
-
-
Poor Solvent Choice: The solvent may not be optimal for the reaction.
-
Solution: Acetic acid can be a good solvent for deprotecting benzyl-type ethers and esters as it can protonate the heteroatom, facilitating cleavage.[6]
-
Experimental Protocol: Catalytic Transfer Hydrogenation of Benzhydryl Esters
-
Preparation: Dissolve the benzhydryl ester in a suitable solvent such as methanol (B129727) or ethanol.
-
Catalyst and Hydrogen Donor Addition: Add 10% Palladium on carbon (Pd/C) (typically 10-20 mol%) and 3-5 equivalents of ammonium formate.[3]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction by TLC or HPLC.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the residue by chromatography or crystallization.
Issue 3: Incomplete Deprotection with Lewis Acid-Mediated Cleavage
Symptom: The reaction stalls before reaching completion.
Possible Causes & Solutions:
-
Insufficient Lewis Acid: Lewis acid-mediated deprotections often require stoichiometric or even excess amounts of the reagent.[4]
-
Solution: Increase the equivalents of the Lewis acid.
-
-
Moisture in the Reaction: Lewis acids are highly sensitive to moisture and can be deactivated by water.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Lewis Acid: The chosen Lewis acid may not be strong enough to effect cleavage.
-
Solution: Switch to a stronger Lewis acid. For example, aluminum chloride (AlCl₃) is generally a stronger Lewis acid than zinc chloride (ZnCl₂).
-
Data Presentation: Relative Strength of Common Lewis Acids
| Lewis Acid | Relative Strength | Key Considerations |
| Aluminum Chloride (AlCl₃) | Strong | Highly reactive, moisture-sensitive. Often requires more than stoichiometric amounts. |
| Ferric Chloride (FeCl₃) | Moderate | Less potent but more manageable than AlCl₃. Less moisture-sensitive. |
| Titanium Tetrachloride (TiCl₄) | Strong | Very effective but highly sensitive to moisture and requires careful handling. |
| Zinc Bromide (ZnBr₂) | Mild | Can offer better selectivity in some cases, but may require harsher conditions.[4] |
Visualizations
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Mechanism of acid-catalyzed deprotection and cation trapping.
References
- 1. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
Strategies to prevent byproduct formation in Benzhydryl acetate synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Benzhydryl acetate (B1210297).
Troubleshooting Guide
This section addresses specific issues that may arise during the esterification of benzhydrol with acetic anhydride (B1165640).
Issue 1: Low yield of Benzhydryl acetate with a significant amount of unreacted benzhydrol observed in TLC analysis.
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Q: My reaction has run for the recommended time, but TLC analysis shows a significant amount of unreacted starting material. What are the likely causes?
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A: Several factors can lead to incomplete conversion in esterification reactions. The most common culprits are related to the reaction equilibrium, catalyst activity, and reaction conditions.[1][2]
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Equilibrium Limitations: The esterification of an alcohol is a reversible reaction. The water produced as a byproduct can shift the equilibrium back towards the reactants, reducing the ester yield.[1][3]
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Insufficient Catalyst: An inadequate amount or activity of the acid catalyst will result in a slow or stalled reaction.[1]
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Suboptimal Temperature: The reaction may not have been heated sufficiently to reach the optimal temperature, leading to a slow reaction rate.[1]
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Presence of Water: Initial water in the reagents (benzhydrol or acetic anhydride) or glassware will inhibit the forward reaction.[1] Acetic anhydride itself is sensitive to moisture and will hydrolyze to acetic acid, reducing its effectiveness as the acetylating agent.[4]
-
-
-
Q: How can I improve the conversion and drive the reaction to completion?
-
A: To drive the equilibrium towards the product and increase your yield, consider the following strategies:
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Use Excess Acetic Anhydride: Using a molar excess of acetic anhydride can shift the equilibrium toward the product side.
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Catalyst Choice: Ensure an appropriate and active catalyst is used. While strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are effective, a base catalyst such as pyridine (B92270) can also be used to accelerate the reaction by activating the acetic anhydride and neutralizing the acetic acid byproduct.[4]
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Anhydrous Conditions: Use anhydrous reagents and properly dried glassware to prevent premature hydrolysis of the acetic anhydride.[1]
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Optimize Temperature and Time: Monitor the reaction's progress using TLC. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary.[2]
-
-
Issue 2: A significant non-polar byproduct is observed on the TLC plate, running higher than the product.
-
Q: My TLC shows a spot with a higher Rf value than this compound, and my overall yield is low. What is this byproduct?
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A: This byproduct is likely Dibenzhydryl ether . It forms through the acid-catalyzed self-condensation of two molecules of benzhydrol, eliminating a molecule of water. This is a common side reaction when esterifying secondary alcohols like benzhydrol under acidic conditions.[5]
-
-
Q: What strategies can I employ to prevent the formation of Dibenzhydryl ether?
-
A: Minimizing the formation of this ether byproduct is crucial for achieving a high yield of the desired ester.
-
Control Temperature: Keep the reaction temperature as low as possible while still allowing the esterification to proceed at a reasonable rate. Higher temperatures favor the dehydration reaction that leads to ether formation.
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Use a Milder Catalyst: Strong, non-nucleophilic acids are known to promote the formation of benzhydryl ethers.[5] Consider using a milder or alternative catalyst system. Base-catalyzed methods using pyridine or DMAP (4-Dimethylaminopyridine) with acetic anhydride can be very effective and avoid the acidic conditions that lead to ether formation.[4]
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Order of Reagent Addition: Add the acid catalyst to the mixture of benzhydrol and acetic anhydride, rather than pre-mixing the alcohol and acid, to minimize the opportunity for self-condensation before the esterification can occur.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism for byproduct formation in the acid-catalyzed synthesis of this compound?
-
A1: The primary byproduct, Dibenzhydryl ether, is formed via an Sₙ1-type reaction. Under acidic conditions, the hydroxyl group of benzhydrol is protonated, creating a good leaving group (water). The departure of water forms a stable, resonance-stabilized benzhydryl carbocation. This carbocation can then be attacked by the hydroxyl group of another benzhydrol molecule, leading to the formation of the ether after deprotonation.
-
-
Q2: Can I use acetyl chloride instead of acetic anhydride?
-
A2: Yes, acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be used for this synthesis.[6] The reaction is generally faster and may not require a strong acid catalyst. However, it reacts vigorously and produces corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized or managed.[6] A base like pyridine is often added to scavenge the HCl.
-
-
Q3: How do I effectively remove unreacted acetic anhydride and the acetic acid byproduct during workup?
-
A3: The crude reaction mixture can be purified by first removing the excess solvent under reduced pressure. The residue can then be dissolved in a water-immiscible organic solvent like diethyl ether or ethyl acetate. This organic solution should be washed sequentially with:
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Water: To remove the bulk of water-soluble impurities.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any remaining acid catalyst and react with both the acetic acid byproduct and any unreacted acetic anhydride.[7] Be cautious as this will evolve CO₂ gas.
-
Brine (saturated NaCl solution): To help break any emulsions and remove residual water from the organic layer. Finally, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[1]
-
-
-
Q4: My final product is an oil. How can I best purify it?
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A4: If impurities remain after the extractive workup, column chromatography on silica (B1680970) gel is an effective purification method.[8] A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, can be used to separate the non-polar dibenzhydryl ether byproduct from the more polar this compound product and any remaining benzhydrol.[2]
-
Data Presentation
Table 1: Catalyst and Reagent Considerations for Esterification
| Acetylating Agent | Catalyst | Key Advantages | Key Disadvantages / Byproducts |
| Acetic Anhydride | H₂SO₄ (catalytic) | Inexpensive and common reagents. | Can promote formation of Dibenzhydryl ether. Reversible reaction.[5][9] |
| Acetic Anhydride | Pyridine / DMAP | Higher yields, avoids strong acid. | Pyridine has an unpleasant odor and can be difficult to remove. |
| Acetyl Chloride | Pyridine (stoichiometric) | Highly reactive, drives reaction to completion.[6] | Generates corrosive HCl gas. Reagents are moisture-sensitive.[6] |
Experimental Protocols
Protocol: Base-Catalyzed Acetylation of Benzhydrol using Acetic Anhydride
This protocol is designed to minimize acid-catalyzed side reactions, particularly the formation of dibenzhydryl ether.
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Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzhydrol (1.0 eq) in anhydrous pyridine (3.0 eq).
-
Reaction Initiation: Cool the solution in an ice bath (0 °C). Slowly add acetic anhydride (1.5 eq) to the stirred solution.
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Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzhydrol starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker containing cold 1M HCl solution to neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
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Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
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Purification: Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
Hydrolytic stability of Benzhydryl acetate under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the hydrolytic stability of benzhydryl acetate (B1210297) under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is hydrolytic stability and why is it important for benzhydryl acetate?
A1: Hydrolytic stability refers to the resistance of a chemical compound, in this case, this compound, to undergo hydrolysis, which is a reaction with water that breaks down the compound. For drug development professionals, understanding the hydrolytic stability of a molecule like this compound is crucial because it can impact the shelf-life, efficacy, and safety of a potential drug substance. Instability can lead to degradation of the active pharmaceutical ingredient (API), resulting in reduced potency and the formation of potentially harmful impurities.
Q2: How does pH affect the hydrolysis of this compound?
A2: The hydrolysis of esters like this compound is significantly influenced by pH. The reaction can be catalyzed by both acids and bases.[1]
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Acidic Conditions (Low pH): In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process is typically reversible.[1][2]
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Neutral Conditions (pH ≈ 7): At neutral pH, the hydrolysis of most esters is generally slow.[3]
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Basic (Alkaline) Conditions (High pH): Under basic conditions, the hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This reaction, often called saponification, is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further nucleophilic attack.[1][2][4]
Q3: What are the expected degradation products of this compound hydrolysis?
A3: The hydrolysis of this compound will yield benzhydrol and either acetic acid or its conjugate base, the acetate ion, depending on the pH.
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Under acidic or neutral conditions: this compound hydrolyzes to form benzhydrol and acetic acid.
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Under basic conditions: this compound hydrolyzes to form benzhydrol and an acetate salt (e.g., sodium acetate if sodium hydroxide is used as the base).[4]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Faster than expected degradation of this compound. | - Incorrect pH of the buffer solution.- Higher than intended temperature.- Presence of catalytic impurities (e.g., metal ions). | - Verify the pH of your experimental solution using a calibrated pH meter.- Ensure the temperature of the water bath or incubator is accurately controlled.- Use high-purity water and reagents to minimize catalytic impurities. |
| Inconsistent or non-reproducible hydrolysis rates. | - Fluctuation in temperature or pH during the experiment.- Inconsistent mixing of the reaction solution.- Degradation of the analytical standard. | - Use a temperature-controlled system and buffered solutions to maintain stable conditions.- Ensure consistent and adequate stirring throughout the experiment.- Prepare fresh analytical standards for each set of experiments and verify their purity. |
| Unexpected peaks in the chromatogram during analysis. | - Formation of secondary degradation products.- Impurities in the starting material or reagents.- Interaction with components of the analytical system (e.g., column bleed). | - Characterize the unknown peaks using techniques like mass spectrometry (MS) to identify potential secondary degradation products.- Analyze the purity of the starting this compound and all reagents.- Run a blank analysis of the mobile phase to check for system-related peaks. |
| No significant degradation observed under stress conditions. | - Insufficient stress level (concentration of acid/base, temperature, or duration).- Low aqueous solubility of this compound limiting its exposure to the hydrolytic environment. | - Increase the concentration of the acid or base, raise the temperature, or extend the duration of the study as per forced degradation guidelines.- Consider using a co-solvent to increase the solubility of this compound, ensuring the co-solvent itself is stable and does not interfere with the reaction. |
Data Presentation
Quantitative Hydrolytic Stability Data
| pH Condition | Temperature (°C) | Rate Constant (k) | Half-Life (t½) |
| Acidic (e.g., pH 3) | 25 | Data to be determined experimentally | Data to be determined experimentally |
| Neutral (pH 7) | 25 | Data to be determined experimentally | Data to be determined experimentally |
| Basic (e.g., pH 10) | 25 | Data to be determined experimentally | Data to be determined experimentally |
Experimental Protocols
Protocol for Determining Hydrolytic Stability of this compound
This protocol is a general guideline for a forced degradation study to evaluate the hydrolytic stability of this compound at different pH values.
1. Materials:
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This compound
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Hydrochloric acid (HCl) solution (e.g., 0.1 M)
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Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
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Purified water (HPLC grade)
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pH meter
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Constant temperature bath or incubator
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Volumetric flasks and pipettes
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HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
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Acetonitrile (B52724) or methanol (B129727) (HPLC grade)
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Buffer solutions (for HPLC mobile phase)
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
In a volumetric flask, add a known volume of the this compound stock solution to a pre-equilibrated 0.1 M HCl solution at a set temperature (e.g., 40°C, 60°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH solution to stop the reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1 M NaOH solution as the degradation medium.
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Neutralize the withdrawn aliquots with an equivalent amount of HCl solution.
-
-
Neutral Hydrolysis:
-
Follow the same procedure, but use purified water as the degradation medium.
-
-
Sample Analysis:
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Analyze the prepared samples by a validated stability-indicating HPLC method.
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Quantify the amount of remaining this compound and any degradation products at each time point.
-
-
Data Analysis:
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Plot the natural logarithm of the concentration of this compound versus time.
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If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope will be the apparent rate constant (k).
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Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Visualizations
References
Overcoming challenges in the purification of benzhydryl derivatives
Welcome to the technical support center for the purification of benzhydryl derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during the purification of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: My benzhydryl derivative is failing to crystallize. What steps can I take?
A1: Difficulty in crystallization is a common issue. Here are several strategies to try:
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Solvent Screening: The choice of solvent is critical. Perform a small-scale solvent screen to identify a system where your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for benzhydryl derivatives include ethanol (B145695), ethanol/water mixtures, n-hexane/acetone, and petroleum ether/hexane (B92381).[1][2]
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Induce Crystallization: If a supersaturated solution does not yield crystals upon cooling, try scratching the inside of the flask with a glass rod at the meniscus. Introducing a seed crystal of the pure compound, if available, can also initiate crystallization.
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Slow Cooling & Gradient Temperature: Avoid crash cooling. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[3] A thermal gradient, where one part of the container is cooler than another, can also promote the growth of high-quality crystals.[4][5]
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Solvent/Anti-Solvent System: Dissolve your compound in a "good" solvent where it is highly soluble. Then, slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. Gently warm the solution to redissolve the precipitate and then allow it to cool slowly. A common example is dissolving a compound in diethyl ether and then slowly adding hexane until it becomes cloudy.[6]
Q2: I am observing a significant loss of yield during recrystallization. How can I improve it?
A2: Low yield after recrystallization can be frustrating. Consider the following points:
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Minimize Hot Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excessive amount will keep more of your compound dissolved at lower temperatures, thus reducing the final yield.
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Prevent Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing out on the filter paper.
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Sufficient Cooling Time: Ensure you have allowed adequate time for crystallization to complete at a low temperature.
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Check Solvent Choice: Your compound may be too soluble in the chosen solvent, even at low temperatures. Re-evaluate your solvent system through screening.
Q3: My purified benzhydryl derivative is still showing impurities by TLC/NMR. What are the likely culprits and how can I remove them?
A3: Common impurities in the synthesis of benzhydryl derivatives include unreacted starting materials and byproducts.
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Unreacted Benzophenone (B1666685)/Benzhydrol: If your synthesis involved the reduction of a benzophenone or the substitution of a benzhydrol, these starting materials may carry through. Benzophenone can sometimes be removed by treating the product mixture with sodium borohydride (B1222165) in ethanol to convert it to the more polar benzhydrol, which can then be separated by chromatography or extraction.[7][8][9][10]
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Diastereomers: If your molecule has multiple chiral centers, you may have a mixture of diastereomers. These can often be separated by column chromatography or preparative HPLC.[11][12]
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Solvent Adducts: Ensure your product is thoroughly dried, as residual solvent can appear as an impurity in NMR analysis.
Q4: How do I choose between recrystallization and column chromatography for my benzhydryl derivative?
A4: The choice of purification method depends on the nature of your compound and the impurities present.
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Recrystallization is ideal for crystalline solids where the impurities have different solubility profiles from the desired product. It is often a more scalable and cost-effective method for achieving high purity.
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Column Chromatography is more versatile and can be used to separate compounds with very similar properties, such as diastereomers or products with close Rfs on a TLC plate.[11] It is also suitable for purifying oils or non-crystalline solids. Flash chromatography is a rapid and efficient method for routine purifications.[13][14][15]
Troubleshooting Guides
Guide 1: Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Solution(s) |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. |
| Column overloading. | Use an appropriate amount of silica (B1680970) gel relative to your sample (typically a 30:1 to 100:1 ratio by weight). | |
| Cracks or channels in the silica gel. | Pack the column carefully and ensure the silica bed is not allowed to run dry. | |
| Product Elutes Too Quickly | Solvent system is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| Product Does Not Elute | Solvent system is not polar enough. | Increase the polarity of the eluent. A gradient elution may be necessary. |
| Tailing of Spots | Compound is too polar or acidic/basic. | Add a small amount of a modifier to the eluent (e.g., 0.1-1% triethylamine (B128534) for basic compounds, or acetic acid for acidic compounds). |
Guide 2: Separating Diastereomers
| Technique | Considerations | Typical Conditions |
| Flash Chromatography | Often the first method to try. Requires careful optimization of the solvent system to achieve separation. | Silica gel is most common. Eluent systems are highly substrate-dependent and must be determined empirically. |
| Preparative HPLC | Offers higher resolution for difficult separations. Can be performed in normal or reverse phase. | A common system for chiral separations is a Chiralcel OD column with a mobile phase like hexane/2-propanol (98:2, v/v).[16] For diastereomers, a standard C18 column with a suitable mobile phase like acetonitrile/water may be effective. |
| Crystallization | If one diastereomer is less soluble, fractional crystallization can be an effective method for separation. | Requires careful solvent screening to find a system where the solubilities of the diastereomers are significantly different. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
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Dissolution: In a flask, add the crude benzhydryl derivative and a small amount of a suitable solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
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(Optional) Hot Filtration: If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
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Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
Loading the Sample: Carefully add the prepared sample to the top of the silica bed.
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Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A decision workflow for selecting a primary purification method.
Caption: A logical workflow for troubleshooting persistent impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 4. unifr.ch [unifr.ch]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE [zenodo.org]
- 8. Benzophenone Lab Report - 558 Words | Bartleby [bartleby.com]
- 9. ivypanda.com [ivypanda.com]
- 10. studylib.net [studylib.net]
- 11. Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 16. Estimation of impurity profiles of drugs and related materials. Part 9: HPLC investigation of flumecinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Efficiency in Photocatalytic Benzhydryl Acetate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the photocatalytic synthesis of benzhydryl acetate (B1210297). Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Troubleshooting Guide
Low product yield and reaction inefficiencies are common hurdles in photocatalytic synthesis. This guide provides a structured approach to identifying and resolving potential issues in your experimental setup.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Benzhydryl Acetate | Suboptimal Catalyst Concentration: Incorrect loading of the photocatalyst can lead to inefficient light absorption or catalyst agglomeration. | - Systematically vary the catalyst concentration to find the optimal loading. Start with the recommended concentration from literature protocols and adjust incrementally. - Ensure the catalyst is well-dispersed in the reaction mixture through vigorous stirring. |
| Inefficient Light Source or Intensity: The wavelength and intensity of the light source are critical for activating the photocatalyst. | - Verify that the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst. - An 18W blue LED lamp has been shown to be effective.[1] - Increasing the light intensity can sometimes improve the reaction rate, but excessive intensity may lead to catalyst degradation or side reactions. | |
| Presence of Quenchers or Inhibitors: Impurities in the reactants or solvent can interfere with the photocatalytic cycle. | - Use high-purity, anhydrous solvents and reactants. - Ensure all glassware is thoroughly dried before use. The presence of water can be detrimental to the reaction. | |
| Incomplete Reaction: The reaction may not have reached completion within the allotted time. | - Monitor the reaction progress over time using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - If the reaction stalls, consider extending the reaction time. A 24-hour reaction time has been used successfully.[1] | |
| Catalyst Deactivation | Fouling of Catalyst Surface: Adsorption of reactants, products, or byproducts onto the catalyst surface can block active sites. | - After the reaction, filter and wash the catalyst with a suitable solvent to remove adsorbed species. - Consider catalyst regeneration procedures as specified by the manufacturer or in relevant literature. |
| Photodegradation of the Catalyst: Prolonged exposure to high-intensity light can sometimes lead to the degradation of the photocatalyst. | - If catalyst degradation is suspected, try reducing the light intensity or using a light source with a more appropriate wavelength. | |
| Formation of Byproducts | Side Reactions: Non-selective reactions can occur, leading to the formation of unwanted byproducts. | - Optimize reaction conditions such as temperature, solvent, and reactant concentrations to favor the desired reaction pathway. - The use of molecular sieves (e.g., 3A) can help to remove water and prevent side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the photocatalytic synthesis of this compound?
A1: A documented method involves the use of diphenylmethane (B89790) and acetic acid as reactants, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tert-butyl nitrite (B80452) (TBN) as a catalyst system. The reaction is carried out under an oxygen atmosphere with blue LED light irradiation at room temperature for 24 hours.[1]
Q2: How do the molar ratios of reactants affect the yield of this compound?
A2: The molar ratios of reactants and catalysts are crucial for optimizing the yield. For instance, variations in the amounts of DDQ, TBN, and acetic acid have been shown to influence the isolated yield of this compound.[1] Refer to the data tables below for specific examples.
Q3: What is the role of oxygen in this photocatalytic reaction?
A3: In this specific protocol, oxygen acts as the oxidant.[1] It is essential for the regeneration of the active catalytic species in the photocatalytic cycle.
Q4: Can other solvents be used for this synthesis?
A4: The choice of solvent can significantly impact the reaction efficiency. 1,2-dichloroethane (B1671644) has been successfully used as the solvent in the described protocol.[1] When considering alternative solvents, it is important to choose one that is inert under the reaction conditions and effectively dissolves the reactants and catalyst.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). This will allow you to determine the consumption of reactants and the formation of the product over time.
Data Presentation
Table 1: Effect of Reactant and Catalyst Ratios on this compound Yield
| Diphenylmethane (mmol) | Acetic Acid (mmol) | DDQ (mmol) | TBN (mmol) | Isolated Yield (%) |
| 1 | 4 | 0.2 | 0.2 | 82 |
| 1 | 5 | 0.15 | 0.25 | 80 |
| 1 | 3 | 0.25 | 0.15 | 78 |
Data sourced from a patented photocatalytic oxidation synthesis method.[1]
Experimental Protocols
Key Experiment: Photocatalytic Synthesis of this compound
This protocol is based on a documented photocatalytic oxidation method.[1]
Materials:
-
Diphenylmethane
-
Acetic Acid
-
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
tert-Butyl Nitrite (TBN)
-
3A Molecular Sieves
-
1,2-dichloroethane
-
Oxygen supply (e.g., oxygen balloon)
-
18W Blue LED lamp
-
Sealed 25mL tube with a magnetic stirring bar
Procedure:
-
To a sealed 25mL tube equipped with a magnetic stirring bar, add 1 mmol of diphenylmethane, 4 mmol of acetic acid, 0.2 mmol of DDQ, and 200 mg of 3A molecular sieves.
-
Replace the air in the tube with oxygen and seal the tube with a rubber stopper.
-
Insert a needle connected to an oxygen balloon to maintain a positive pressure of oxygen.
-
Inject 0.2 mmol of TBN and 5 mL of 1,2-dichloroethane into the sealed tube.
-
Place the reaction tube under the irradiation of an 18W blue LED lamp at room temperature.
-
Stir the reaction mixture for 24 hours.
-
After 24 hours, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether (1:100 v/v) as the eluent.
-
Collect the fractions containing the target compound and evaporate the solvent to obtain the final product, this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the photocatalytic synthesis of this compound.
Proposed Photocatalytic Cycle
Caption: Proposed mechanism for the DDQ/TBN photocatalyzed synthesis.
References
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Benzhydryl Acetate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of Benzhydryl acetate (B1210297). It provides a structured approach to troubleshooting, including a detailed guide, frequently asked questions, and experimental protocols.
Troubleshooting Guide: Question & Answer Format
Q1: My Benzhydryl acetate peak is tailing. What are the most likely causes?
A1: Peak tailing for this compound in reversed-phase HPLC is most commonly caused by one or more of the following factors:
-
Secondary Interactions: Unwanted interactions between this compound and the HPLC column's stationary phase, particularly with residual silanol (B1196071) groups.[1][2][3][4][5]
-
Column Issues: Degradation of the column, contamination, or the presence of voids in the packing material.[6][7]
-
Mobile Phase Problems: An inappropriate mobile phase pH or composition, or the use of a solvent to dissolve the sample that is too strong compared to the mobile phase.[3][6]
-
System and Method Issues: High sample concentration (column overload) or extra-column volume from tubing and connections.[7][8]
Q2: How can I systematically troubleshoot the peak tailing of my this compound sample?
A2: A logical troubleshooting workflow can help you efficiently identify and resolve the issue. The following diagram outlines a recommended step-by-step process:
Caption: A step-by-step workflow to diagnose and resolve peak tailing.
Summary of Potential Causes and Solutions
The following table summarizes common causes of peak tailing for this compound and provides recommended solutions for easy comparison.
| Category | Potential Cause | Recommended Solution |
| Column & Stationary Phase | Secondary interactions with residual silanols.[1][2][3][4][5] | Use a modern, end-capped C18 column or a column with a different chemistry (e.g., polar-embedded).[1][3] |
| Column contamination.[6][7] | Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol).[6] | |
| Column void or degradation.[7] | Replace the column with a new one of the same type.[6] | |
| Mobile Phase | Inappropriate mobile phase pH. | While this compound is neutral, ensuring the mobile phase pH is between 2 and 3 can help suppress silanol interactions.[2][5][6] |
| Absence of a mobile phase modifier. | Add a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[9][10] | |
| Sample | Sample solvent is stronger than the mobile phase.[8] | Dissolve the this compound sample in the initial mobile phase composition. |
| Column overload due to high sample concentration.[7] | Reduce the concentration of the sample being injected. | |
| System | Extra-column dead volume.[1][8] | Use shorter tubing with a smaller internal diameter and ensure all fittings are secure. |
Experimental Protocols
Here are detailed methodologies for key troubleshooting experiments.
Protocol 1: Mobile Phase Modification to Reduce Silanol Interactions
-
Objective: To determine if secondary silanol interactions are the cause of peak tailing.
-
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Trifluoroacetic acid (TFA) or formic acid
-
Your this compound standard
-
-
Procedure: a. Prepare your standard mobile phase (e.g., 60:40 acetonitrile:water) and run your analysis to obtain a baseline chromatogram. b. Prepare a modified mobile phase by adding 0.1% (v/v) of TFA or formic acid to the aqueous portion of your mobile phase before mixing with the organic solvent. c. Equilibrate the column with the modified mobile phase for at least 15-20 column volumes. d. Inject your this compound standard and acquire the chromatogram. e. Compare the peak shape and tailing factor from the chromatogram obtained with the modified mobile phase to your baseline chromatogram. A significant improvement in peak symmetry suggests that silanol interactions were a primary contributor to the tailing.
Protocol 2: Evaluation of Sample Solvent and Concentration Effects
-
Objective: To assess if the sample solvent or concentration is causing peak distortion.
-
Procedure: a. Solvent Effect: If your sample is currently dissolved in a strong solvent (e.g., 100% acetonitrile), prepare a new sample of the same concentration dissolved in the initial mobile phase composition. Inject this new sample and compare the peak shape to your original injection. b. Concentration Effect: Prepare a serial dilution of your this compound standard (e.g., 1:2, 1:5, 1:10) in the mobile phase. Inject each dilution and observe the peak shape. If the tailing decreases with lower concentrations, you are likely overloading the column.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its chemical properties relevant to HPLC?
A1: this compound is an ester with the chemical formula C15H14O2.[11][12][13] For HPLC analysis, its key properties are:
-
Polarity: It is a relatively non-polar compound, indicated by its LogP of approximately 3.34, making it well-suited for reversed-phase HPLC.[11]
-
pKa: this compound is a neutral compound and does not have an ionizable functional group, so its retention is not significantly affected by mobile phase pH in the typical operating range.
Q2: Can a guard column help with peak tailing?
A2: A guard column with the same stationary phase as your analytical column can help protect the analytical column from strongly retained impurities in your sample that might otherwise contaminate the column and cause peak tailing over time.[15][16] However, it will not resolve peak tailing caused by fundamental issues with the mobile phase chemistry or secondary interactions on the analytical column itself.
Q3: My peak tailing started suddenly. What should I check first?
A3: If peak tailing appears suddenly in a previously robust method, the most likely culprits are:
-
Mobile phase preparation error: Check the pH and composition of your mobile phase.
-
Column contamination or degradation: A single problematic sample can sometimes damage the column.
-
A leak or loose fitting in the system: This can introduce dead volume.
-
Dirty guard cartridge: If you are using a guard column, try replacing it.[7]
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. uhplcs.com [uhplcs.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. support.waters.com [support.waters.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Page loading... [guidechem.com]
- 12. This compound | 954-67-6 [chemicalbook.com]
- 13. 乙酸二苯酯 CAS#: 954-67-6 [m.chemicalbook.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. reddit.com [reddit.com]
Managing exothermic reactions during Benzhydryl acetate synthesis
Technical Support Center: Benzhydryl Acetate (B1210297) Synthesis
This guide provides troubleshooting advice and frequently asked questions regarding the management of exothermic reactions during the synthesis of Benzhydryl acetate. It is intended for an audience of researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of heat in this compound synthesis?
The principal exothermic event is the esterification reaction between diphenylmethanol (B121723) (benzhydrol) and acetic anhydride (B1165640). This reaction is often catalyzed by a strong acid, such as concentrated sulfuric acid, the addition of which is also highly exothermic and can significantly contribute to the initial heat generated.[1][2]
Q2: Why is rigorous temperature control so critical during this synthesis?
Strict temperature control is essential for several reasons:
-
Safety: It prevents a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, potentially leading to a rapid increase in temperature and pressure, boiling of solvents, and vessel failure.[1]
-
Purity: Uncontrolled temperatures can lead to the formation of unwanted by-products, reducing the purity and overall yield of the desired this compound.[3]
-
Reagent Stability: Acetic anhydride can decompose or participate in side reactions at elevated temperatures, reducing its efficacy.
Q3: What are the early warning signs of a thermal runaway event?
Key indicators include:
-
A rapid and accelerating increase in the internal reaction temperature, even after the addition of reagents has stopped.
-
Sudden changes in the reaction mixture's color or viscosity.
-
Unexpected evolution of gas or vapor.
-
Boiling of the solvent at the flask's surface despite a cold bath.
Q4: If the reaction temperature begins to rise uncontrollably, what immediate steps should be taken?
If you suspect a loss of thermal control, prioritize safety and act swiftly:
-
Stop Reagent Addition: Immediately cease the addition of all reagents.[3]
-
Enhance Cooling: Ensure the reaction flask is adequately submerged in the cooling bath and add more cooling agent (e.g., ice, dry ice) to the bath.[3]
-
Alert Personnel: Inform colleagues and a supervisor of the situation.
-
Prepare for Quenching: Have a pre-prepared quenching solution (e.g., a cold, dilute sodium bicarbonate solution) ready to neutralize the reaction if it cannot be brought under control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Rapid Temperature Spike (>10°C) During Reagent Addition | 1. The addition rate of acetic anhydride or catalyst is too fast.[3]2. The cooling bath is inefficient or not making sufficient contact with the flask.3. The concentration of reagents is too high.[3] | 1. Immediately stop the addition. Use a syringe pump or a dropping funnel with precise control for slow, dropwise addition.[3]2. Ensure the flask is immersed in a well-stirred ice-salt or dry ice-acetone bath.3. Consider diluting the reagents in an appropriate anhydrous solvent. |
| Low Final Yield of this compound | 1. Side reactions occurred due to poor temperature control.2. The acetic anhydride was partially hydrolyzed by moisture.3. The reaction was incomplete. | 1. Standardize the cooling protocol and maintain the internal temperature within the optimal range (e.g., 0-5°C).2. Use high-purity, anhydrous reagents and ensure all glassware is thoroughly dried.3. Monitor reaction progress using a suitable technique (e.g., TLC, LC-MS) to ensure it has run to completion. |
| Inconsistent Yields and Purity Between Batches | 1. Variations in the rate of reagent addition.2. Inconsistent stirring speed, leading to poor heat transfer.3. Differences in the quality or purity of starting materials.[3] | 1. Standardize the addition rate using a calibrated pump.2. Maintain a consistent and vigorous stirring speed to ensure the mixture is homogenous.3. Use reagents from the same lot or qualify new batches of starting materials before use. |
Experimental Protocol: Controlled Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and risk assessments.[4]
Materials:
-
Diphenylmethanol (Benzhydrol)
-
Acetic Anhydride (anhydrous)
-
Concentrated Sulfuric Acid (Catalyst)
-
Anhydrous Dichloromethane (Solvent)
-
Saturated Sodium Bicarbonate Solution (for quenching)
-
Brine Solution
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal temperature, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.
-
Reagent Preparation: In the reaction flask, dissolve Diphenylmethanol in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0-5°C with vigorous stirring.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution, ensuring the temperature does not exceed 10°C.
-
Acetic Anhydride Addition: Add acetic anhydride to the dropping funnel. Add it dropwise to the reaction mixture over a period of 30-60 minutes. Critically, maintain the internal temperature between 0-5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring its progress by TLC.
-
Quenching: Once the reaction is complete, slowly and carefully add the reaction mixture to a separate flask containing a cold, saturated sodium bicarbonate solution to quench the reaction and neutralize the acids.
-
Workup: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization or column chromatography.
Key Parameter Control
| Parameter | Recommended Setting | Rationale |
| Internal Temperature | 0–5 °C | Minimizes side reactions and allows for effective management of the exotherm.[3] |
| Addition Rate | Slow, Dropwise | Prevents the rate of heat generation from overwhelming the cooling system.[3] |
| Stirring Speed | Vigorous (e.g., >300 RPM) | Ensures homogenous mixing and efficient heat transfer from the reaction mixture to the cooling bath.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from hydrolyzing the acetic anhydride, which would reduce yield and create acidic impurities. |
Visualizations
Workflow for Exotherm Management
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Benzhydryl Acetate
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing invaluable insights into molecular structure. For professionals in research and drug development, a comprehensive understanding of a compound's spectral characteristics is paramount for identity confirmation, purity assessment, and structural elucidation. This guide offers a detailed comparison of the ¹H and ¹³C NMR spectral data for benzhydryl acetate (B1210297) against common structural analogs, benzyl (B1604629) acetate and ethyl acetate.
Comparative NMR Data
The following tables summarize the key ¹H and ¹³C NMR spectral data for benzhydryl acetate and its comparators. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | Functional Group | Chemical Shift (δ) (ppm) | Multiplicity | Integration |
| This compound | -CH (methine) | 6.98 | Singlet (s) | 1H |
| Phenyl | 7.33-7.44 | Multiplet (m) | 10H | |
| -CH₃ (acetyl) | 2.20 | Singlet (s) | 3H | |
| Benzyl Acetate | Phenyl | ~7.35 | Multiplet (m) | 5H |
| -CH₂ (benzylic) | 5.11 | Singlet (s) | 2H | |
| -CH₃ (acetyl) | 2.09 | Singlet (s) | 3H | |
| Ethyl Acetate | -O-CH₂- | ~4.1 | Quartet (q) | 2H |
| -C(=O)-CH₃ | ~1.9 | Singlet (s) | 3H | |
| -CH₂-CH₃ | ~1.3 | Triplet (t) | 3H |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | Carbon Atom | Chemical Shift (δ) (ppm) |
| This compound | C=O | 170.1 |
| Phenyl (quaternary) | 140.5 | |
| Phenyl (CH) | 128.6, 128.3, 127.2 | |
| -CH (methine) | 77.5 | |
| -CH₃ (acetyl) | 21.3 | |
| Benzyl Acetate | C=O | 170.8 |
| Phenyl (quaternary) | 136.1 | |
| Phenyl (CH) | 128.5, 128.3 | |
| -CH₂- | 66.4 | |
| -CH₃ | 21.0 | |
| Ethyl Acetate | C=O | 171.1 |
| -O-CH₂- | 60.4 | |
| -C(=O)-CH₃ | 20.9 | |
| -CH₂-CH₃ | 14.2 |
Experimental Protocol for NMR Analysis
The following protocol outlines a standard procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for organic compounds like this compound.
1. Sample Preparation:
-
Weigh approximately 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[1] Ensure the solvent is of high purity to minimize interference from solvent signals.[2]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1][2] This prevents distortion of the magnetic field homogeneity.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[2]
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is crucial for maintaining a stable magnetic field. Subsequently, shim the magnetic field to optimize its homogeneity, which will result in sharp, well-resolved spectral lines.[2]
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program is generally used to produce a spectrum with single lines for each unique carbon atom.
-
Pulse Angle: 30°.[3]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds is a common starting point.[2]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
3. Data Processing and Referencing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale. Tetramethylsilane (TMS) can be used as an internal standard (δ = 0.00 ppm).[2] Alternatively, the residual solvent peak can be used for referencing (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).[2]
Visualizations
The following diagrams illustrate the structure of this compound with its NMR assignments and a general workflow for NMR analysis.
Caption: Chemical structure of this compound with corresponding ¹H and ¹³C NMR assignments.
Caption: A generalized workflow for Nuclear Magnetic Resonance (NMR) spectroscopy analysis.
References
A Head-to-Head Comparison of Benzhydryl and Trityl Protecting Groups in Organic Synthesis
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is a critical determinant of success, particularly in the assembly of complex molecules. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, the benzhydryl (Bzh or DPM) and trityl (Trt) ethers are frequently employed due to their unique stability profiles and deprotection conditions. This guide provides a comprehensive comparison of the stability and utility of benzhydryl and trityl protecting groups, supported by experimental data and detailed protocols to inform strategic decisions in research and development.
At a Glance: Key Differences in Stability
The primary distinction between the benzhydryl and trityl protecting groups lies in their relative lability under acidic and hydrogenolytic conditions. The trityl group, with its triphenylmethyl moiety, is exceptionally sensitive to acid due to the formation of the highly stabilized trityl cation upon cleavage. Conversely, the benzhydryl group, a diphenylmethyl ether, is significantly more stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis, a method to which the trityl group is largely inert. This differential reactivity forms the basis of their orthogonal use in complex synthetic strategies.
Data Presentation: A Comparative Overview of Deprotection Conditions
The following table summarizes the stability of benzhydryl and trityl ethers under various deprotection conditions, highlighting the key differences in their chemical behavior.
| Condition | Benzhydryl (Bzh/DPM) Ether | Trityl (Trt) Ether |
| Acidic Conditions | ||
| 80% Acetic Acid, RT | Stable[1] | Cleaved |
| 80% Acetic Acid, 80 °C | Degradation begins after 4h[1] | Rapidly Cleaved |
| Trifluoroacetic Acid (TFA) | Cleaved | Rapidly Cleaved |
| p-Toluenesulfonic Acid (p-TsOH) | Cleaved[2] | Cleaved |
| Basic Conditions | ||
| Conc. NH₃:MeOH (1:1), overnight | Stable[1] | Stable |
| 2M NaOH:dioxane (1:1), overnight | Stable[1] | Stable |
| Hydrogenolysis | ||
| Pd/C, H₂ | Readily Cleaved[1][3] | Stable[4] |
Chemical Reactivity and Deprotection Mechanisms
The stability of both benzhydryl and trityl ethers is intrinsically linked to the stability of the carbocation formed upon their cleavage. The triphenylmethyl (trityl) cation is significantly more stable than the diphenylmethyl (benzhydryl) cation due to the greater delocalization of the positive charge across three phenyl rings compared to two. This increased stability accounts for the much higher acid lability of the trityl group.
The deprotection of these groups can be visualized through the following pathways:
Experimental Protocols
Detailed methodologies for the deprotection of benzhydryl and trityl ethers are provided below, offering practical guidance for their application in synthesis.
Protocol 1: Acid-Catalyzed Deprotection of a Trityl Ether
This protocol describes a mild acidic deprotection suitable for substrates where other acid-labile groups are absent or less sensitive.
-
Materials:
-
Trityl-protected compound
-
Formic acid or 1% HCl in methanol (B129727)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the trityl-protected compound in dichloromethane.
-
Add formic acid or 1% HCl in methanol dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude deprotected product, which can be further purified by column chromatography.
-
Protocol 2: Hydrogenolysis of a Benzhydryl Ether
This protocol is effective for the cleavage of benzhydryl ethers and is orthogonal to acid-labile protecting groups like trityl ethers.[5][6]
-
Materials:
-
Benzhydryl-protected compound
-
Ethanol (B145695) or Ethyl Acetate (B1210297)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
-
Procedure:
-
Dissolve the benzhydryl-protected compound in a suitable solvent such as ethanol or ethyl acetate in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and flush the system with an inert gas (e.g., nitrogen).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Logical Workflow for Deprotection Strategy
The choice of deprotection strategy depends on the specific protecting groups present in the molecule and the desired synthetic outcome. The following diagram outlines a logical workflow for the selective deprotection of benzhydryl and trityl ethers.
Conclusion
The benzhydryl and trityl protecting groups offer distinct advantages and disadvantages based on their stability profiles. The trityl group's high acid lability makes it ideal for deprotection under very mild conditions, while the benzhydryl group provides greater acid stability, allowing for a broader range of synthetic manipulations before its removal via hydrogenolysis. The orthogonality of their deprotection methods makes the combination of benzhydryl and trityl ethers a powerful strategy in the synthesis of complex molecules requiring sequential and selective unmasking of hydroxyl groups. A thorough understanding of their respective stabilities and the appropriate deprotection protocols is essential for researchers and drug development professionals to devise efficient and successful synthetic routes.
References
- 1. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
Benzhydryl Esters: A Superior Choice for Carboxylic Acid Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the strategic selection of protecting groups is paramount to achieving high yields and purity. Among the arsenal (B13267) of carboxylic acid protecting groups, the benzhydryl (Bzh) ester, also known as the diphenylmethyl ester, emerges as a highly advantageous option, offering a unique balance of stability and controlled lability. This guide provides an objective comparison of benzhydryl esters with other commonly employed ester protecting groups, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their synthetic strategies.
The Benzhydryl Advantage: Enhanced Acid Lability and Orthogonality
The primary advantage of the benzhydryl ester lies in its heightened sensitivity to acidic conditions compared to the closely related benzyl (B1604629) (Bn) ester, while maintaining stability to a wide range of other reagents. This increased acid lability is attributed to the greater stability of the diphenylmethyl carbocation intermediate that is formed during cleavage, a consequence of resonance delocalization across two phenyl rings. This feature allows for the selective removal of the benzhydryl group under milder acidic conditions than those required for benzyl esters, providing a crucial level of orthogonality in complex synthetic sequences where other acid-sensitive moieties are present.
Compared to simple alkyl esters like methyl and ethyl esters, which necessitate harsh basic conditions (saponification) for cleavage that can lead to epimerization and other side reactions, benzhydryl esters offer a milder, acid-catalyzed deprotection route. Furthermore, while tert-butyl (tBu) esters are also readily cleaved by acid, the lability of benzhydryl esters can be fine-tuned by substitution on the phenyl rings, offering a spectrum of reactivity that is not as easily accessible with the tBu group.
Comparative Performance of Ester Protecting Groups
The choice of an ester protecting group is dictated by the specific requirements of the synthetic route, including the stability towards various reaction conditions and the ease of selective removal. The following table summarizes the key characteristics and performance of benzhydryl esters in comparison to other common protecting groups.
| Protecting Group | Structure | Common Protection Method | Common Deprotection Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Benzhydryl (Bzh) | R-CO-O-CH(Ph)₂ | Diphenylmethanol (B121723), DCC/DMAP | Mild acid (e.g., TFA in DCM), Hydrogenolysis | >90 | More acid labile than benzyl, stable to base, removable by hydrogenolysis. | More sterically hindered than benzyl, potential for friedel-crafts side reactions during cleavage. |
| Methyl (Me) | R-CO-O-CH₃ | Methanol (B129727), acid catalyst (Fischer) | Saponification (e.g., LiOH, NaOH) | >90 | Small size, easy to introduce. | Harsh basic cleavage can cause epimerization and other side reactions. |
| Ethyl (Et) | R-CO-O-CH₂CH₃ | Ethanol (B145695), acid catalyst (Fischer) | Saponification (e.g., LiOH, NaOH) | >90 | Similar to methyl esters. | Harsh basic cleavage can cause epimerization and other side reactions. |
| Benzyl (Bn) | R-CO-O-CH₂Ph | Benzyl alcohol, DCC/DMAP | Hydrogenolysis (H₂, Pd/C), Strong acid (e.g., HBr/AcOH) | >90 | Stable to a wide range of reagents, removable by hydrogenolysis. | Requires strong acid or catalytic hydrogenation for cleavage, potential catalyst poisoning. |
| tert-Butyl (tBu) | R-CO-O-C(CH₃)₃ | Isobutylene, cat. H₂SO₄ | Moderate acid (e.g., TFA in DCM) | >90 | Removable under mild acidic conditions, compatible with Fmoc/tBu strategy. | Sterically bulky, can be difficult to introduce. |
Experimental Protocols
To provide a practical context for the comparison, detailed methodologies for the synthesis and deprotection of a representative benzhydryl ester, N-Boc-glycine benzhydryl ester, are provided below, alongside protocols for other common ester protecting groups.
Synthesis of N-Boc-glycine Benzhydryl Ester
Materials:
-
N-Boc-glycine (1.0 eq)
-
Diphenylmethanol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-glycine and diphenylmethanol in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP to the solution.
-
In a separate flask, dissolve DCC in anhydrous DCM and add this solution dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-Boc-glycine benzhydryl ester.
Deprotection of N-Boc-glycine Benzhydryl Ester (Acidic Cleavage)
Materials:
-
N-Boc-glycine benzhydryl ester (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc-glycine benzhydryl ester in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 20-50% v/v) to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amino acid can be isolated as its TFA salt or neutralized with a suitable base.
Deprotection of N-Boc-glycine Benzyl Ester (Hydrogenolysis)
Materials:
-
N-Boc-glycine benzyl ester (1.0 eq)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-Boc-glycine benzyl ester in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the deprotected N-Boc-glycine.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the structures of the protecting groups, the mechanism of benzhydryl ester cleavage, and a typical experimental workflow.
Comparative Guide to Analytical Methods for the Validation of Benzhydryl Acetate Synthesis
This guide provides a comparative analysis of various analytical methods for the validation of benzhydryl acetate (B1210297) synthesis, with a primary focus on a liquid chromatography-mass spectrometry (LC-MS) method. This document is intended for researchers, scientists, and drug development professionals involved in process development and quality control.
The synthesis of benzhydryl acetate, an important intermediate in the pharmaceutical industry, requires robust analytical methods to ensure reaction completion, quantify yield, and identify impurities. While several techniques can be employed, LC-MS offers a powerful combination of sensitivity and selectivity. This guide will compare the LC-MS method with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Analytical Methods
Each analytical technique possesses distinct advantages and limitations for the analysis of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, impurity profiling, or structural confirmation.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is highly sensitive and selective, making it ideal for detecting and quantifying the product and any potential impurities, even at trace levels. It is particularly useful for non-volatile or thermally labile compounds.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a powerful tool for the analysis of volatile compounds.[1][2] this compound is amenable to GC-MS analysis. This method offers excellent separation efficiency and provides structural information through mass spectral fragmentation patterns.[3]
-
HPLC-UV (High-Performance Liquid Chromatography with UV Detection): A widely used technique for routine analysis and quality control.[4][5][6][7] It is a robust and cost-effective method for quantifying the main product, provided it has a suitable chromophore, which this compound does.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR provides detailed structural information about the molecule, making it an invaluable tool for unambiguous identification of the synthesized product and any isolated impurities.[8][9][10][11][12] While quantitative NMR (qNMR) is possible, it is often less sensitive than chromatographic methods.
The following diagram illustrates the logical comparison of these analytical methods for the validation of this compound synthesis.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the different analytical methods. The values presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | LC-MS | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 0.1 - 10 ng/mL | 10 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 - 5 ng/mL | 0.5 - 50 ng/mL | 50 - 500 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
Experimental Protocols
LC-MS Method for this compound Validation
This section details a proposed LC-MS method for the quantitative analysis of this compound.
1. Sample Preparation:
-
Accurately weigh 10 mg of the reaction mixture.
-
Dissolve in 10 mL of methanol (B129727) to obtain a 1 mg/mL stock solution.
-
Further dilute with the mobile phase to a final concentration of 10 µg/mL for analysis.
2. LC-MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6545XT AdvanceBio LC/Q-TOF or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS Parameters:
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 120 V
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
3. Method Validation:
-
Linearity: Prepare calibration standards of this compound in the mobile phase at concentrations ranging from 1 ng/mL to 1000 ng/mL. Plot the peak area against concentration and perform a linear regression.
-
Accuracy: Perform spike-recovery experiments by adding known amounts of this compound standard to a placebo mixture at three different concentration levels.
-
Precision: Analyze six replicate preparations of a sample solution to determine repeatability (intra-day precision). Assess intermediate precision (inter-day precision) by analyzing the same sample on different days.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
The following diagram illustrates the experimental workflow for the LC-MS validation of this compound synthesis.
Alternative Method Protocols
GC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a suitable solvent such as ethyl acetate.
-
GC Conditions:
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI).
-
Source Temperature: 230 °C.
-
HPLC-UV Protocol:
-
LC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Detection: UV at 254 nm.
NMR Protocol:
-
Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. For quantitative analysis, a known amount of an internal standard is added.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID [inis.iaea.org]
- 7. scielo.br [scielo.br]
- 8. hmdb.ca [hmdb.ca]
- 9. Benzyl acetate(140-11-4) 1H NMR spectrum [chemicalbook.com]
- 10. Benzhydrol(91-01-0) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
Comparative analysis of different catalysts for benzhydrol esterification
For Researchers, Scientists, and Drug Development Professionals
The esterification of benzhydrol is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The resulting benzhydryl esters are valuable building blocks, and the efficiency of their synthesis is highly dependent on the choice of catalyst. This guide provides a comparative analysis of different catalytic systems for the esterification of benzhydrol with acetic acid, offering a side-by-side look at their performance based on experimental data.
Performance Overview of Catalytic Systems
The selection of an optimal catalyst for benzhydrol esterification involves a trade-off between reaction efficiency, operational simplicity, cost, and environmental impact. Catalysts for this transformation can be broadly categorized into homogeneous and heterogeneous systems. Homogeneous catalysts, such as sulfuric acid and p-toluenesulfonic acid, are highly active but often require challenging purification procedures. In contrast, heterogeneous catalysts, including solid acids like zeolites and ion-exchange resins, offer significant advantages in terms of separation, reusability, and reduced waste generation.[1] Modern catalysts, such as metal triflates and zirconium salts, provide high efficiency under mild conditions.
Quantitative Comparison of Catalysts
The following table summarizes the performance of various catalysts for the acetylation of benzhydrol and structurally similar secondary alcohols. Data has been compiled from multiple sources to provide a comparative overview.
| Catalyst Type | Catalyst Example | Substrates | Reaction Conditions | Yield/Conversion | Reusability | Key Advantages & Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Benzhydrol + Acetic Anhydride (B1165640) | 0.05 eq H₂SO₄, CH₂Cl₂, 0°C, 2 h | High (Implied)[2] | Not reusable | (+): High activity, low cost. (-): Corrosive, difficult to separate, waste generation.[3] |
| Homogeneous Acid | p-Toluenesulfonic Acid (p-TSA) | General Alcohols + Carboxylic Acids | Catalytic amount, Reflux | High[4][5] | Not reusable | (+): Strong organic acid, effective for Fischer esterification. (-): Separation challenges.[4] |
| Heterogeneous (Zeolite) | Zeolite H-Beta | Benzyl Alcohol + Acetic Acid | Liquid phase, various molar ratios | 44-83% Yield[6] | Yes[6] | (+): Shape selectivity, high thermal stability, reusable. (-): Potential for diffusion limitations.[7] |
| Heterogeneous (Resin) | Amberlyst-15 | Various Alcohols + Carboxylic Acids | Methanol, RT or Reflux | >95% Yield (for many substrates)[8] | Yes[8][9] | (+): High activity, easy separation, recyclable, environmentally friendly. (-): Lower thermal stability than zeolites. |
| Lewis Acid (Metal Salt) | Zirconium(IV) chloride (ZrCl₄) | Diverse Alcohols + Ac₂O | 1-10 mol%, Solvent-free, RT | Excellent Yields[10][11] | Yes[10] | (+): Highly efficient, mild conditions, reusable, chemoselective.[10][12] (-): Moisture sensitive. |
| Lewis Acid (Metal Triflate) | Scandium(III) triflate (Sc(OTf)₃) | Secondary Alcohols + Acetic Acid | Catalytic amount, Elevated Temp. | Quantitative[13] | Yes[13] | (+): Highly active, water-tolerant, recyclable. (-): High cost. |
| Lewis Acid (Metal Triflate) | Hafnium(IV) triflate (Hf(OTf)₄) | Hindered Alcohols + Carboxylic Acids | Catalytic amount | Good to High Yields[14] | Not specified | (+): Highly efficient for sterically hindered substrates. (-): High cost. |
| Lewis Acid (Metal Triflate) | Bismuth(III) triflate (Bi(OTf)₃) | Various Alcohols | 0.1 mol%, Solvent-free, RT | High Yields[15] | Yes[16] | (+): Low toxicity, moisture-insensitive, low catalyst loading. (-): Not widely available commercially.[15] |
| Lewis Acid (Metal Salt) | Hafnium(IV) chloride (HfCl₄·(THF)₂) | Alcohols + Carboxylic Acids | 0.2-1.0 mol%, Toluene (B28343), Reflux, 12h | Up to 91% Conversion[17][18] | Not specified | (+): High atom efficiency, works with equimolar substrates.[18] (-): Requires dehydration (molecular sieves).[17] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for homogeneous and heterogeneous catalytic esterification of benzhydrol.
Protocol 1: Homogeneous Catalysis using Sulfuric Acid
This protocol is adapted from a procedure for the acetylation of benzhydrol.[2]
-
Reaction Setup: To a solution of acetic anhydride (1.05 equivalents) in dichloromethane (B109758) (CH₂Cl₂), add concentrated sulfuric acid (0.05 equivalents) dropwise at 0°C under stirring.
-
Substrate Addition: After stirring for 10 minutes, add benzhydrol (1.0 equivalent) portion-wise over 60 minutes, maintaining the temperature at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate (NaHCO₃) solution. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Heterogeneous Catalysis using a Solid Acid Catalyst (e.g., Zeolite or Amberlyst-15)
This is a general protocol based on typical solid acid-catalyzed esterifications.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (for water removal), add benzhydrol (1.0 equivalent), acetic acid (1.5-2.0 equivalents), and the solid acid catalyst (e.g., 10-20% by weight of the limiting reactant). Use toluene or hexane (B92381) as the solvent to facilitate azeotropic water removal.
-
Reaction: Heat the mixture to reflux and stir vigorously. Collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Catalyst Removal: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Remove the solid catalyst by simple filtration.
-
Work-up: Wash the filtrate with a saturated NaHCO₃ solution to remove excess acetic acid, followed by a brine wash.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude ester can be further purified if necessary. The recovered catalyst can be washed with a solvent (e.g., methanol), dried in an oven, and reused for subsequent reactions.
Visualizing the Process
Diagrams illustrating the workflow can clarify complex procedures and relationships.
Caption: General workflow for benzhydrol esterification.
Caption: Acid-catalyzed Fischer esterification mechanism.
References
- 1. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7211684B2 - Method for preparing methyl 2-diphenylmethylsulfinylacetate - Google Patents [patents.google.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. nbinno.com [nbinno.com]
- 5. A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Zirconium Tetrachloride (ZrCl4) Catalyzed Highly Chemoselective and Efficient Acetalization of Carbonyl Compounds [organic-chemistry.org]
- 13. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 16. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. Direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols catalyzed by hafnium(IV) or zirconium(IV) salts [organic-chemistry.org]
In-vitro assay to determine the biological efficacy of Benzhydryl acetate analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological efficacy of Benzhydryl acetate (B1210297) analogs, focusing on their potential as anti-cancer agents. The data presented herein is compiled from various studies to facilitate an objective evaluation of these compounds against alternative therapies. Detailed experimental protocols and visual representations of key biological pathways are included to support further research and development.
Quantitative Data Summary
The cytotoxic effects of various Benzhydryl acetate analogs and related benzhydryl compounds have been evaluated across multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Benzhydrol analog 8 (anthracenyl moiety) | HL-60 (Leukemia) | Cytotoxicity | 0.12 | [1] |
| Benzhydrol analog 3b | MCF-7 (Breast) | Antiproliferative | 5.5 - 6.0 | [2] |
| Benzhydrol analog 3e | MCF-7 (Breast) | Antiproliferative | 5.5 - 6.0 | [2] |
| Benzhydrol analog 3f | MCF-7 (Breast) | Antiproliferative | 5.5 - 6.0 | [2] |
| Benzhydrol analog 3b | MDA-MB-231 (Breast) | Antiproliferative | 1.1 - 7.0 | [2] |
| Benzhydrol analog 3e | MDA-MB-231 (Breast) | Antiproliferative | 1.1 - 7.0 | [2] |
| Benzhydrol analog 3f | MDA-MB-231 (Breast) | Antiproliferative | 1.1 - 7.0 | [2] |
| 1-Benzhydryl piperazine (B1678402) analog 9b | MDA-MB-231 (Breast) | Cytotoxicity | 38.1 | [3] |
| 1-Benzhydryl piperazine analog 8b | MDA-MB-231 (Breast) | Cytotoxicity | 5.42 | [3] |
| 1-Benzhydryl piperazine analog 7b | MDA-MB-231 (Breast) | Cytotoxicity | 10.55 | [3] |
| 1-Benzhydryl piperazine analog 6b | MDA-MB-231 (Breast) | Cytotoxicity | 33.40 | [3] |
| 1-Benzhydryl piperazine analog 9b | MCF-7 (Breast) | Cytotoxicity | 99.50 | [3] |
| 1-Benzhydryl piperazine analog 8b | MCF-7 (Breast) | Cytotoxicity | 39.10 | [3] |
| Tamoxifen (Control) | MCF-7 / MDA-MB-231 | Antiproliferative | Less potent than analogs 3b, 3e, 3f | [2] |
Additionally, certain 1-benzhydryl piperazine derivatives have shown potent and selective inhibition of histone deacetylase 6 (HDAC6), an important target in cancer therapy.
| Compound | Target | IC50 (µM) | Selectivity | Reference(s) |
| 1-Benzhydryl piperazine analog 9b | HDAC6 | 0.031 | 47.5-fold over HDAC1, 112-fold over HDAC3, 23-fold over HDAC8 | [3] |
| 1-Benzhydryl piperazine analog 6b | HDAC6 | 0.186 | Selective for HDAC6 | [4] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity. It measures the metabolic activity of cells, which is an indicator of their health.[5][6][7]
Materials:
-
Cells to be tested
-
96-well microplate
-
Complete cell culture medium
-
This compound analogs (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. Incubate the plate for 6 to 24 hours to allow cells to attach and recover.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[7]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, protected from light, to allow for the formation of purple formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a plate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway. It utilizes a reporter gene system where the expression of luciferase is under the control of NF-κB response elements.[8][9][10][11]
Materials:
-
HeLa or other suitable mammalian cells
-
96-well opaque, flat-bottom plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
NF-κB luciferase reporter construct and a transfection reagent (for transient transfection) or a stable NF-κB reporter cell line
-
This compound analogs (or other test compounds)
-
NF-κB activator (e.g., TNF-α or PMA)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Preparation:
-
Transient Transfection: Seed cells in a 96-well plate. The following day, transfect the cells with the NF-κB luciferase reporter construct using a suitable transfection reagent according to the manufacturer's protocol. Allow the cells to recover for 24 hours.
-
Stable Cell Line: Seed the stable NF-κB reporter cell line in a 96-well plate and allow them to attach overnight.[8]
-
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for a specific duration (e.g., 1-2 hours).
-
NF-κB Activation: Stimulate the cells with a known NF-κB activator (e.g., TNF-α or PMA) at a predetermined concentration and for a specific time (e.g., 6-24 hours).[11] Include both positive (activator only) and negative (vehicle only) controls.
-
Cell Lysis: After stimulation, wash the cells with PBS and then add a passive lysis buffer to each well. Incubate for about 15 minutes at room temperature to ensure complete cell lysis.[9]
-
Luciferase Activity Measurement: Add the luciferase assay reagent to each well. The reagent contains luciferin, the substrate for luciferase.
-
Luminescence Reading: Immediately measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the level of NF-κB activation.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each well to account for variations in cell number and transfection efficiency. The inhibitory effect of the compounds is calculated as the percentage reduction in luciferase activity compared to the stimulated control.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
Several Benzhydrol derivatives have been shown to exert their anti-cancer effects by inactivating the NF-κB pathway.[12] The NF-κB signaling cascade is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[13] The pathway can be activated by various stimuli, leading to the phosphorylation and degradation of the inhibitory IκBα protein. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target genes.[14] this compound analogs may interfere with this pathway at different points, such as by inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound analogs.
Experimental Workflow for In-Vitro Efficacy Determination
The general workflow for assessing the in-vitro biological efficacy of this compound analogs involves a series of sequential experiments, starting from broad cytotoxicity screening to more specific mechanistic assays.
Caption: General workflow for evaluating the in-vitro efficacy of this compound analogs.
References
- 1. Structural development of benzhydrol-type 1'-acetoxychavicol acetate (ACA) analogs as human leukemia cell-growth inhibitors based on quantitative structure-activity relationship (QSAR) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACG Publications - Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. [acgpubs.org]
- 3. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchhub.com [researchhub.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. library.opentrons.com [library.opentrons.com]
- 9. bowdish.ca [bowdish.ca]
- 10. benchchem.com [benchchem.com]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. Structure-activity relationships of benzhydrol derivatives based on 1'-acetoxychavicol acetate (ACA) and their inhibitory activities on multiple myeloma cell growth via inactivation of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the QSAR Analysis of Substituted Benzhydryl Acetate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Quantitative Structure-Activity Relationship (QSAR) of substituted benzhydryl acetate (B1210297) derivatives, focusing on their potential as anticancer agents. By examining foundational and recent studies, this document offers a comprehensive overview of their biological activity, the methodologies used for their evaluation, and the structural features influencing their potency.
Comparative Analysis of Anticancer Activity
The development of substituted benzhydryl acetate derivatives as anticancer agents has been primarily inspired by the natural compound 1'-acetoxychavicol acetate (ACA). QSAR studies have been pivotal in optimizing the benzhydrol scaffold to enhance cytotoxic activity against various cancer cell lines. This guide compares the findings from a foundational QSAR study on leukemia cells with recent research on breast, lung, and colorectal cancer cells, highlighting the evolution of this promising class of compounds.
Foundational QSAR Study on Leukemia Cells
A seminal study by Misawa et al. (2008) laid the groundwork for the QSAR analysis of benzhydrol-type analogs of ACA as inhibitors of human leukemia HL-60 cell growth.[1][2] Their research identified key structural features that correlate with antiproliferative activity, leading to the development of potent analogs.[1]
Recent Developments and Broader Anticancer Activity
Building upon this foundational work, recent studies in 2024 have synthesized and evaluated new series of benzhydrol analogues, expanding the scope of their anticancer potential to breast, lung, and colorectal cancer cell lines. These studies provide valuable comparative data on the efficacy of these derivatives against a wider range of cancer types.
Data Presentation
Table 1: Antiproliferative Activity of Benzhydrol-Type ACA Analogs against Human Leukemia (HL-60) Cells
| Compound | R¹ | R² | IC₅₀ (µM)[1] |
| ACA | - | - | 1.8 |
| 1 | H | H | 1.3 |
| 2 | 4-F | H | 1.1 |
| 3 | 4-Cl | H | 0.95 |
| 4 | 4-Br | H | 0.88 |
| 5 | 4-Me | H | 1.2 |
| 6 | 4-OMe | H | 1.5 |
| 7 | 2-Naphthyl | H | 0.25 |
| 8 | 9-Anthryl | H | 0.12 |
Note: The specific physicochemical descriptor values from the original study by Misawa et al. (2008) are not publicly available. The table presents the reported IC₅₀ values.
Table 2: Comparative Antiproliferative Activity of Recently Developed Benzhydrol Analogues
| Compound ID | R | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3a | Acetyl | MCF-7 | >100 (24h), >100 (48h), 98.73±1.24 (72h) | [3][4] |
| MDA-MB-231 | >100 (24h), >100 (48h), 100±0.98 (72h) | [3][4] | ||
| 3b | Benzoyl | MCF-7 | 10.26±1.03 (24h), 8.34±0.98 (48h), 5.53±0.34 (72h) | [3][4] |
| MDA-MB-231 | 15.86±0.73 (24h), 15.84±1.01 (48h), 1.19±0.78 (72h) | [3][4] | ||
| 3c | 4-Fluorobenzoyl | MCF-7 | 34.52±1.11 (24h), 21.09±0.89 (48h), 11.23±0.56 (72h) | [3][4] |
| MDA-MB-231 | 54.32±0.99 (24h), 23.41±1.08 (48h), 10.01±0.67 (72h) | [3][4] | ||
| 3d | 4-Chlorobenzoyl | MCF-7 | 12.34±0.87 (24h), 10.98±0.91 (48h), 6.78±0.45 (72h) | [3][4] |
| MDA-MB-231 | 10.11±1.01 (24h), 7.47±0.86 (48h), 4.99±0.53 (72h) | [3][4] | ||
| 3e | Cyclohexanecarbonyl | MCF-7 | 11.98±0.92 (24h), 9.87±0.87 (48h), 5.98±0.41 (72h) | [3][4] |
| MDA-MB-231 | 13.45±1.04 (24h), 10.21±0.93 (48h), 6.54±0.61 (72h) | [3][4] | ||
| 3f | 2-Furoyl | MCF-7 | 10.87±0.95 (24h), 8.76±0.81 (48h), 5.63±0.35 (72h) | [3][4] |
| MDA-MB-231 | 12.54±1.09 (24h), 9.87±0.88 (48h), 7.09±0.48 (72h) | [3][4] | ||
| New 3b | Benzoyl | H1975 (Lung) | 5.9 ± 0.2 | [5] |
| A549 (Lung) | >100 | [5] | ||
| HCT116 (Colorectal) | 25.4 ± 0.9 | [5] | ||
| New 3c | 4-Fluorobenzoyl | H1975 (Lung) | 9.9 ± 0.4 | [5] |
| A549 (Lung) | >100 | [5] | ||
| HCT116 (Colorectal) | 35.7 ± 1.1 | [5] | ||
| Tamoxifen | (Control) | MCF-7 | 12.45±1.23 (24h), 10.98±1.02 (48h), 8.76±0.98 (72h) | [3][4] |
| MDA-MB-231 | 15.86±0.73 (24h), 13.45±0.89 (48h), 10.12±0.76 (72h) | [3][4] | ||
| Gefitinib | (Control) | H1975 (Lung) | 56.2 ± 1.6 | [5] |
| A549 (Lung) | 74.9 ± 1.4 | [5] | ||
| Cisplatin | (Control) | HCT116 (Colorectal) | 15.8 ± 0.7 | [5] |
Experimental Protocols
QSAR Analysis Methodology (Generalized)
While the specific software and descriptors used in the foundational Misawa et al. (2008) study are not detailed in the available literature, a typical QSAR analysis for this type of study would follow the protocol outlined below.
-
Data Set Preparation: A series of substituted this compound derivatives with their corresponding biological activities (IC₅₀ values against a specific cancer cell line) is compiled. The IC₅₀ values are typically converted to a logarithmic scale (pIC₅₀ = -logIC₅₀) to ensure a more linear relationship with the descriptors.
-
Molecular Modeling and Descriptor Calculation:
-
The 2D structures of the molecules are drawn using a chemical drawing software (e.g., ChemDraw).
-
These structures are then converted to 3D and their geometries are optimized using computational chemistry software (e.g., Gaussian, Spartan) with an appropriate level of theory (e.g., DFT/B3LYP).
-
A wide range of molecular descriptors are calculated for the optimized structures. These descriptors quantify various physicochemical properties of the molecules and can be categorized as:
-
Electronic Descriptors: Representing the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment, partial charges). These are crucial for understanding receptor-ligand interactions.[6]
-
Steric Descriptors: Describing the size and shape of the molecule (e.g., molecular volume, surface area, ovality). These are important for determining the fit of the molecule in a receptor's binding pocket.
-
Hydrophobic Descriptors: Quantifying the lipophilicity of the molecule (e.g., LogP), which influences its ability to cross cell membranes.[6]
-
Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching.
-
-
-
Model Development and Validation:
-
The dataset is typically divided into a training set (for building the model) and a test set (for validating the model's predictive power).
-
A statistical method, most commonly Multiple Linear Regression (MLR), is used to establish a linear relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). The general form of the MLR equation is: pIC₅₀ = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c are the regression coefficients and D are the descriptor values.
-
The statistical quality of the developed QSAR model is assessed using various parameters such as the correlation coefficient (R²), adjusted R², standard error of estimation, and the F-statistic.
-
The predictive ability of the model is evaluated by using it to predict the activity of the compounds in the test set and calculating the predictive R² (R²_pred). A high R²_pred value indicates a robust and predictive QSAR model.
-
Antiproliferative Activity Assay (MTT Assay)
The cytotoxic effects of the this compound derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) proliferation assay.
-
Cell Culture:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[3][5]
-
MTT Incubation: After the treatment period, the medium was removed, and MTT solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for another 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Mandatory Visualization
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.
Caption: Logical relationship between the foundational QSAR study and recent comparative analyses.
References
- 1. QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural development of benzhydrol-type 1'-acetoxychavicol acetate (ACA) analogs as human leukemia cell-growth inhibitors based on quantitative structure-activity relationship (QSAR) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Synthesis of benzhydrol analogues based on 1´-acetoxychavicol acetate (ACA), as a stable and potent antiproliferative agent on breast cancer cell lines, ADMET analysis and molecular docking study. [acgpubs.org]
- 5. ikm.org.my [ikm.org.my]
- 6. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]
A Comparative Guide to the Synthetic Efficiency of Benzhydryl Compounds: Traditional vs. Modern Routes
The benzhydryl moiety is a cornerstone in medicinal chemistry and materials science, forming the structural backbone of numerous antihistamines, anticonvulsants, and other pharmacologically active agents. The efficiency of synthetic routes to these valuable compounds is a critical consideration for researchers in drug development and organic synthesis. This guide provides an objective comparison of traditional and modern methods for synthesizing benzhydryl compounds, supported by experimental data and detailed protocols.
Traditional Synthetic Routes: The Classics
For decades, the synthesis of benzhydryl compounds has been dominated by two cornerstone reactions of organic chemistry: the Friedel-Crafts reaction and the Grignard reaction. These methods typically involve the formation of a carbon-carbon bond between two aromatic precursors.
1. Friedel-Crafts Reaction: This electrophilic aromatic substitution involves the reaction of an aromatic ring (like benzene) with an electrophile, typically generated from a benzyl (B1604629) halide or alcohol in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1][2] While effective, this method often requires stoichiometric amounts of the catalyst and can suffer from a lack of selectivity, leading to polyalkylation, where the product is more reactive than the starting material.[2] To circumvent this, a two-step acylation-reduction sequence is often employed, which adds to the overall step count.
2. Grignard Reaction: This powerful method involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound.[3] For the synthesis of a benzhydrol (a diphenylmethanol), a phenyl Grignard reagent (e.g., phenylmagnesium bromide) is reacted with benzaldehyde.[4] While versatile, Grignard reactions are notoriously sensitive to moisture and air, requiring strictly anhydrous conditions and inert atmospheres, which can complicate the experimental setup.[4]
Modern Synthetic Routes: A Paradigm Shift
Recent advances in catalysis and reaction design have introduced new methodologies that offer significant advantages in terms of efficiency, selectivity, and sustainability. These modern routes often utilize catalytic amounts of transition metals or light to achieve transformations that are more direct and atom-economical.
1. Metal-Catalyzed Cross-Coupling Reactions: Modern catalysis has enabled novel pathways to benzhydryl derivatives. For instance, copper-catalyzed methods, such as the desulfonylative amination of benzhydryl sulfones, provide access to structurally diverse benzhydryl amines in good yields.[5][6] These reactions often proceed under milder conditions than their traditional counterparts.
2. C-H Functionalization: Regarded as a major advancement in synthetic chemistry, C-H functionalization allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[7][8] This strategy can significantly shorten synthetic sequences by bypassing the need for pre-functionalized starting materials. For example, palladium-catalyzed C-H activation enables the direct benzylation of carboxylic acids using toluene (B28343) as the benzyl source, offering a highly atom-economic route to benzyl esters.[7][8]
3. Photocatalysis: Utilizing visible light to drive chemical reactions, photocatalysis represents a green and sustainable approach.[9] Reactions can often be carried out at room temperature, minimizing energy consumption and thermal side reactions. The synthesis of benzhydryl esters from diphenylmethane (B89790) via photocatalytic oxidation is a prime example of this mild and efficient methodology.[9]
Quantitative Comparison of Synthetic Efficiency
The following table summarizes key performance indicators for various synthetic routes to benzhydryl compounds, based on data from published experimental procedures.
| Method Type | Specific Reaction | Yield (%) | Time (h) | Temp. (°C) | Key Reagents & Conditions |
| Traditional | Friedel-Crafts Alkylation | Up to 100% | 3 | 90 | Benzene, Benzyl Chloride, Ionic Liquid Catalyst (e.g., (CH₃CH₂)₃NHCl-AlCl₃)[10] |
| Traditional | Grignard Reaction | >98% (crude) | ~1-2 | 0 to RT | Phenylmagnesium Bromide, 4-Bromobenzaldehyde, Anhydrous Diethyl Ether[11] |
| Modern | Cu-Catalyzed Amination | "Good yields" | Not specified | Not specified | Benzhydryl Sulfones, Amines, Copper Chloride Catalyst[5][6] |
| Modern | Photocatalytic C-H Oxidation | 82% | 24 | Room Temp | Diphenylmethane, Acetic Acid, O₂, DDQ/TBN catalysts, Blue LED light[9] |
| Modern | Pd-Catalyzed C-H Activation | High yields | Not specified | Not specified | Toluene, Carboxylic Acids, Pd(OAc)₂, O₂ atmosphere[7][8] |
Experimental Protocols
Traditional Route: Grignard Synthesis of (2-methylphenyl)(phenyl)methanol
This protocol is representative of the Grignard approach to synthesizing a substituted benzhydrol.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
A small crystal of iodine (for initiation)
-
10% Sulfuric acid solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: All glassware must be oven-dried to ensure anhydrous conditions. Assemble a round-bottom flask equipped with a dropping funnel and a reflux condenser, protected by a drying tube.
-
Grignard Reagent Formation: Place magnesium turnings in the flask. Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium. The reaction is initiated if bubbling and a cloudy appearance are observed (gentle warming or adding an iodine crystal may be necessary). Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After addition, stir for an additional 30-60 minutes.[11][12]
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of 2-methylbenzaldehyde in anhydrous diethyl ether dropwise, keeping the temperature below 10°C. After addition, allow the mixture to warm to room temperature and stir for 30 minutes.[12]
-
Work-up and Purification: Carefully pour the reaction mixture into a beaker containing ice and 10% sulfuric acid to quench the reaction and dissolve magnesium salts. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is removed by rotary evaporation to yield the crude product, which can be purified by recrystallization.[12]
Modern Route: Photocatalytic Synthesis of Diphenylmethanol (B121723) Acetate
This protocol demonstrates a modern C-H activation approach using photocatalysis.
Materials:
-
Diphenylmethane (1 mmol)
-
Acetic acid (4 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.2 mmol)
-
tert-Butyl nitrite (B80452) (TBN, 0.2 mmol)
-
3A Molecular sieves (200 mg)
-
Oxygen (balloon)
-
18W Blue LED lamp
Procedure:
-
Reaction Setup: In a 25 mL sealed tube equipped with a magnetic stir bar, add diphenylmethane, acetic acid, DDQ, and 3A molecular sieves.[9]
-
Atmosphere Exchange: Replace the air in the tube with oxygen and seal the tube, attaching an oxygen-filled balloon.[9]
-
Reaction Execution: Inject TBN and 1,2-dichloroethane into the sealed tube. Place the tube under the irradiation of an 18W blue LED lamp and stir at room temperature for 24 hours.[9]
-
Work-up and Purification: After the reaction, evaporate the solvent under reduced pressure. The resulting residue is purified by column chromatography (eluent: ethyl acetate/petroleum ether) to yield the final product, diphenylmethanol acetate. The isolated yield for this specific procedure is reported to be 82%.[9]
Visualization of Synthetic Workflows
The following diagrams illustrate the conceptual differences between the traditional Grignard pathway and a modern C-H activation pathway.
Conclusion
Traditional methods like the Friedel-Crafts and Grignard reactions remain valuable tools for the synthesis of benzhydryl compounds. They are well-established and can produce high yields. However, they often necessitate harsh conditions, stoichiometric reagents that generate significant waste, and multi-step procedures to manage selectivity.
In contrast, modern synthetic routes, particularly those involving C-H functionalization and photocatalysis, represent a significant leap forward in efficiency and sustainability. These methods offer the potential for more direct, atom-economical syntheses under milder conditions. While some modern methods may require longer reaction times or specialized catalysts, their ability to streamline synthetic pathways by avoiding pre-functionalization of substrates makes them highly attractive for contemporary drug discovery and development, where speed, cost, and environmental impact are paramount considerations. The continued development of these novel catalytic systems promises to further enhance the efficiency with which chemists can construct complex benzhydryl-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Synthesis Of Grignard Reagent And Benzaldehyde - 1620 Words | Bartleby [bartleby.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-catalyzed benzylation of carboxylic acids with toluene via benzylic C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation [organic-chemistry.org]
- 9. A kind of photocatalytic oxidation synthetic method of benzhydryl alcohol ester - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102029171B - Catalyst for synthesizing diphenylmethane and preparation method thereof - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Differential scanning calorimetry (DSC) analysis of Benzhydryl acetate
A comparative analysis of the thermal properties of Benzhydryl acetate (B1210297) using Differential Scanning Calorimetry (DSC) is essential for researchers and drug development professionals to understand its physical stability and compatibility with other materials. This guide provides a detailed experimental protocol for conducting a DSC analysis of Benzhydryl acetate and compares its expected thermal behavior with that of structurally related compounds, Benzhydrol and Benzyl acetate. Due to the limited publicly available DSC data for this compound, this document focuses on the methodology to obtain and compare the data.
Comparative Thermal Properties
A summary of the known thermal properties of this compound and the selected comparative compounds is presented below. The data for this compound is to be determined experimentally following the protocol provided.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C15H14O2 | 226.27 | To be determined | 316[1][2] |
| Benzhydrol | C13H12O | 184.24 | 65 - 67[3][4] | 297 - 298[4] |
| Benzyl acetate | C9H10O2 | 150.17 | -51.3[5] | 212[5] |
Experimental Protocol: Differential Scanning Calorimetry (DSC)
This protocol outlines the steps to determine the thermal transitions of this compound and the comparative compounds.
Objective: To determine the melting point, glass transition temperature (if any), and enthalpy of fusion of this compound and compare these properties with those of Benzhydrol and Benzyl acetate.
Instrumentation: A calibrated Differential Scanning Calorimeter is required.
Methodology:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Hermetically seal the pan to prevent any volatilization during the analysis.
-
Prepare an empty, sealed aluminum pan to serve as a reference.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHf: 28.45 J/g).
-
Ensure a stable and flat baseline across the intended experimental temperature range.
-
-
DSC Measurement Parameters:
-
Purge Gas: Use an inert gas, such as nitrogen, with a flow rate of 50 mL/min to maintain an inert atmosphere.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).
-
Ramp the temperature at a controlled heating rate of 10°C/min to a temperature significantly above the expected melting point (e.g., for this compound, a final temperature of around 100-150°C can be initially targeted, and for Benzhydrol up to 100°C).
-
Cool the sample back to the initial temperature at a controlled rate of 10°C/min.
-
Perform a second heating scan under the same conditions as the first to analyze the thermal history of the sample.
-
-
-
Data Analysis:
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area under the melting peak.
-
Identify any glass transitions (Tg), which will appear as a step change in the baseline of the heat flow curve.
Logical Workflow for Comparative DSC Analysis
The following diagram illustrates the logical workflow for the comparative DSC analysis of this compound and its alternatives.
Caption: Workflow for comparative DSC analysis.
By following this guide, researchers can systematically characterize the thermal properties of this compound and effectively compare them against structurally similar molecules. This will provide crucial data for its application in pharmaceutical and scientific research.
References
Navigating Cross-Reactivity: A Comparative Guide for Benzhydryl Acetate in Complex Chemical Mixtures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the potential for off-target effects is paramount. Cross-reactivity, the unintended interaction of a compound with proteins or other molecules that are not its primary target, can lead to unforeseen side effects or misleading results in screening assays. This guide provides a comparative framework for assessing the cross-reactivity of Benzhydryl acetate (B1210297) in complex chemical mixtures. While specific experimental data on the cross-reactivity of Benzhydryl acetate is not publicly available, this document outlines the established methodologies and a hypothetical study to illustrate the assessment process.
Understanding the Challenge: this compound and its Analogs
This compound belongs to the class of benzhydryl compounds, characterized by a diphenylmethane (B89790) core. Its structural similarity to other therapeutic agents and common chemical building blocks necessitates a thorough evaluation of its potential for cross-reactivity. Structurally related compounds could compete for the same binding sites on biological targets or interfere with analytical detection methods.
Table 1: Structural Analogs of this compound for Cross-Reactivity Assessment
| Compound | Structure | Rationale for Inclusion |
| This compound | C₁₅H₁₄O₂ | Target analyte |
| Benzhydrol | C₁₃H₁₂O | Primary metabolite and structural precursor |
| Diphenhydramine | C₁₇H₂₁NO | Structurally similar benzhydryl compound with known biological activity |
| Benzyl (B1604629) Acetate | C₉H₁₀O₂ | Shares the acetate ester functional group and benzyl moiety |
Experimental Approach to Quantifying Cross-Reactivity
A robust method for evaluating cross-reactivity is through competitive immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA). This technique can quantify the ability of structural analogs to compete with this compound for binding to a specific antibody or protein target.
Hypothetical Competitive ELISA Protocol
This protocol outlines a standard procedure for assessing the cross-reactivity of the compounds listed in Table 1 against a hypothetical antibody raised against this compound.
-
Coating: A 96-well microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.
-
Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Competition: A standard curve of this compound is prepared. The test compounds (Benzhydrol, Diphenhydramine, Benzyl Acetate) are prepared in a range of concentrations. The standards and test compounds are added to the wells along with a fixed concentration of the anti-Benzhydryl acetate antibody. The plate is incubated for 1-2 hours at room temperature, allowing the compounds and the coated antigen to compete for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and compounds.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody is added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate for the enzyme (e.g., TMB for HRP) is added, leading to a color change.
-
Stopping the Reaction: The enzyme-substrate reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Analysis: The absorbance is read using a microplate reader. The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is calculated. The percent cross-reactivity is determined using the formula: (% Cross-reactivity) = (IC50 of this compound / IC50 of test compound) x 100
Hypothetical Data Presentation
The following table presents hypothetical data from a competitive ELISA study.
Table 2: Hypothetical Cross-Reactivity of Structural Analogs with an Anti-Benzhydryl Acetate Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| Benzhydrol | 50 | 20% |
| Diphenhydramine | 500 | 2% |
| Benzyl Acetate | > 10,000 | < 0.1% |
Visualizing Methodologies and Pathways
To further clarify the experimental process and potential biological fate of this compound, the following diagrams are provided.
Safety Operating Guide
Proper Disposal of Benzhydryl Acetate: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of benzhydryl acetate (B1210297), ensuring compliance and minimizing environmental impact. Researchers, scientists, and drug development professionals will find procedural, step-by-step guidance to address operational questions concerning the handling and disposal of this compound.
Benzhydryl acetate is classified as a hazardous substance, causing skin and eye irritation, and is very toxic to aquatic life.[1][2] Adherence to proper disposal protocols is crucial to mitigate these risks.
Key Chemical and Physical Properties
A summary of the quantitative data for this compound is presented below for easy reference and comparison. This information is critical for the correct characterization of the waste stream.
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.275 g/mol [2][3] |
| Boiling Point | 316°C at 760 mmHg[3] |
| Flash Point | 127.6°C[3] |
| Density | 1.097 g/cm³[3][4] |
| Topological Polar Surface Area | 26.3 Ų[2][4] |
Experimental Protocol: Standard Disposal Procedure
The following methodology outlines the key steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.[1]
1. Waste Characterization:
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) or other regional regulations.[1]
-
This compound is known to be hazardous to the aquatic environment.[2]
2. Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible materials include strong oxidizing agents.[1]
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
4. Spill Management:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
Absorb the spill with an inert material (e.g., sand, diatomite) and place it into a suitable, sealed container for disposal.[5]
-
Ensure adequate ventilation.[1]
5. Disposal Pathway:
-
Dispose of the waste container through an approved waste disposal plant.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all disposal regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Benzhydryl acetate
This guide provides crucial safety and logistical information for the handling and disposal of Benzhydryl acetate (B1210297) in a laboratory setting. The following procedures are based on best practices for handling similar chemical compounds, given the limited availability of a specific Safety Data Sheet (SDS) for Benzhydryl acetate. Researchers should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
Hazard Summary
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personal safety. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Lab Work | Safety glasses with side shields or chemical safety goggles.[2] | Chemical-resistant gloves (e.g., nitrile). | Standard lab coat. | Not generally required if handled in a well-ventilated area or chemical fume hood.[2] |
| Handling Large Quantities | Chemical safety goggles and a face shield. | Chemical-resistant gloves (consider double-gloving). | Chemical-resistant apron over a lab coat. | A NIOSH-approved respirator may be necessary if ventilation is inadequate. |
| Spill Cleanup | Chemical safety goggles and a face shield. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with appropriate cartridges. |
| Disposal Operations | Chemical safety goggles. | Chemical-resistant gloves. | Lab coat and chemical-resistant apron. | Use in a well-ventilated area; respirator if fumes are generated. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.
1. Preparation:
-
Ensure that a chemical fume hood is available and functioning correctly.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[2]
-
Assemble all necessary materials and equipment before handling the chemical.
-
Put on the appropriate PPE as outlined in the table above.
2. Handling:
-
Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Do not eat, drink, or smoke in the laboratory area.
-
Use appropriate tools and techniques to prevent spills and the generation of aerosols.
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling.[1]
-
Clean the work area and any contaminated equipment.
-
Remove PPE carefully to avoid contaminating skin.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Container Management:
-
Use containers that are compatible with this compound.
-
Keep waste containers securely closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area.
3. Disposal Procedure:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Consult local, state, and federal regulations for specific disposal requirements.[1]
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS department.
-
For small spills, if properly trained and equipped, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2]
-
Scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Caption: PPE selection workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
